2-Chloro-4-(trifluoromethoxy)pyrimidine
Description
BenchChem offers high-quality 2-Chloro-4-(trifluoromethoxy)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-(trifluoromethoxy)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-4-(trifluoromethoxy)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3N2O/c6-4-10-2-1-3(11-4)12-5(7,8)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXSDTLXZFNLSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1OC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 2-Chloro-4-(trifluoromethoxy)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a detailed examination of the physicochemical properties of 2-Chloro-4-(trifluoromethoxy)pyrimidine, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science. Due to its specific substitution pattern, combining a reactive chloro-group with an electron-withdrawing trifluoromethoxy-group on a pyrimidine scaffold, this molecule presents a unique profile for synthetic elaboration. This document synthesizes the available data on its structural, physical, and chemical characteristics. Where direct experimental data is limited, this guide draws upon established principles of physical organic chemistry and comparative data from closely related analogues to provide reasoned estimations. Detailed protocols for experimental determination of key properties are also presented to empower researchers in generating empirical data for this novel compound.
Introduction: The Significance of Fluorinated Pyrimidines
The pyrimidine nucleus is a cornerstone in the architecture of numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals. The introduction of fluorine-containing substituents, such as the trifluoromethoxy group, can profoundly alter the physicochemical and pharmacological properties of the parent scaffold. These alterations often lead to enhanced metabolic stability, increased membrane permeability, and modified binding affinities, making such compounds highly sought after in drug discovery programs. 2-Chloro-4-(trifluoromethoxy)pyrimidine serves as a versatile building block, with the chlorine atom at the 2-position acting as a handle for nucleophilic substitution reactions, enabling the synthesis of diverse derivatives.
Molecular Structure and Identification
A fundamental understanding of a compound begins with its molecular structure and unambiguous identification.
Chemical Structure
The structure of 2-Chloro-4-(trifluoromethoxy)pyrimidine is characterized by a pyrimidine ring substituted with a chlorine atom at the 2-position and a trifluoromethoxy group at the 4-position.
Diagram 1: Chemical Structure of 2-Chloro-4-(trifluoromethoxy)pyrimidine
Caption: 2D representation of 2-Chloro-4-(trifluoromethoxy)pyrimidine.
Chemical Identifiers
Precise identification is crucial for database searches and regulatory purposes. While data for the title compound is sparse, a positional isomer, 2-Chloro-5-(trifluoromethoxy)pyrimidine, is identified by CAS Number 1261812-52-5.[1] It is imperative for researchers to verify the identity of their specific isomer through analytical means.
| Identifier | Value | Source |
| Molecular Formula | C₅H₂ClF₃N₂O | [1] |
| Molecular Weight | 198.53 g/mol | [1] |
| CAS Number | 1261812-52-5 (for 5-substituted isomer) | [1] |
Physicochemical Properties
Direct experimental data for 2-Chloro-4-(trifluoromethoxy)pyrimidine is not widely published. The following sections provide data for the closely related and commercially available analogue, 2-Chloro-4-(trifluoromethyl)pyrimidine , and theoretical considerations for the title compound. The difference in the electronic nature of the -CF₃ versus the -OCF₃ group (the latter being a weaker electron-withdrawing group through resonance) will influence these properties.
Physical State and Appearance
2-Chloro-4-(trifluoromethyl)pyrimidine is described as a colorless to light yellow or light orange clear liquid at 20°C.[2][3][4] It is anticipated that 2-Chloro-4-(trifluoromethoxy)pyrimidine will present similarly as a liquid at room temperature.
Key Physical Constants (of 2-Chloro-4-(trifluoromethyl)pyrimidine)
| Property | Value | Source |
| Molecular Weight | 182.53 g/mol | [4] |
| Density | 1.513 g/mL at 25 °C | [5] |
| Boiling Point | 60 °C at 10 mmHg | [5] |
| Refractive Index (n20/D) | 1.447 | [5] |
| Flash Point | 49 °C (closed cup) |
Solubility Profile
While specific solubility data for 2-Chloro-4-(trifluoromethoxy)pyrimidine is not available, general solubility characteristics can be inferred. The analogous 2-Chloro-4-(trifluoromethyl)pyrimidine is slightly soluble in water and soluble in organic solvents like ethanol and dimethylformamide.[5] Given the lipophilic nature of the trifluoromethoxy group, 2-Chloro-4-(trifluoromethoxy)pyrimidine is expected to be sparingly soluble in water and readily soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone.
Stability and Reactivity
The stability of 2-Chloro-4-(trifluoromethoxy)pyrimidine is governed by the reactivity of the chloro-substituent and the stability of the trifluoromethoxy group.
-
Nucleophilic Substitution: The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the pyrimidine ring and the trifluoromethoxy group. This makes it a versatile precursor for the synthesis of a variety of 2-substituted pyrimidines.
-
Hydrolytic Stability: The trifluoromethoxy group is generally considered to be chemically robust and resistant to hydrolysis under typical synthetic conditions.
-
Storage: For the related compound, 2-Chloro-4-(trifluoromethyl)pyrimidine, storage at room temperature, preferably in a cool, dark place under an inert atmosphere is recommended as it is considered air sensitive.[2] Similar precautions should be taken for 2-Chloro-4-(trifluoromethoxy)pyrimidine. The safety data sheet for the 5-substituted isomer recommends storage at 2-8°C under an inert atmosphere.[1]
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2-Chloro-4-(trifluoromethoxy)pyrimidine. While a full experimental dataset is not publicly available, the expected spectral features can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region corresponding to the protons at the 5 and 6 positions of the pyrimidine ring.
-
¹³C NMR: The carbon NMR will show distinct signals for the five carbon atoms of the molecule. The carbon bearing the trifluoromethoxy group will appear as a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group.
Infrared (IR) Spectroscopy
The IR spectrum of the analogous 2-Chloro-4-(trifluoromethyl)pyrimidine conforms to its structure.[3][4] Key vibrational bands for 2-Chloro-4-(trifluoromethoxy)pyrimidine would be expected for C-Cl, C-O, C-F, and pyrimidine ring stretching modes.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the molecular formula. The fragmentation pattern would likely involve the loss of chlorine and components of the trifluoromethoxy group.
Experimental Protocols for Physicochemical Characterization
Given the limited published data, researchers will likely need to perform their own characterization. The following section outlines standard protocols for determining key physicochemical properties.
Workflow for Comprehensive Characterization
Diagram 2: Experimental Workflow for Physicochemical Profiling
Caption: A logical workflow for the comprehensive characterization of 2-Chloro-4-(trifluoromethoxy)pyrimidine.
Step-by-Step Protocol: Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
Rationale: The LogP value is a critical parameter in drug development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for its determination.
-
Preparation of Solutions:
-
Prepare a stock solution of 2-Chloro-4-(trifluoromethoxy)pyrimidine of known concentration (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile).
-
Prepare n-octanol saturated with water and water saturated with n-octanol by vigorously mixing equal volumes of the two solvents and allowing the layers to separate overnight.
-
-
Partitioning:
-
In a series of glass vials, add a known volume of the n-octanol-saturated water and water-saturated n-octanol.
-
Spike a small, known volume of the stock solution into each vial.
-
Securely cap the vials and shake them at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours).
-
-
Phase Separation:
-
Centrifuge the vials to ensure complete separation of the aqueous and organic phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the aqueous and organic phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
The LogP is the logarithm (base 10) of the partition coefficient.
-
Safety and Handling
-
Hazards: It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[1]
-
Precautions:
Conclusion and Future Directions
2-Chloro-4-(trifluoromethoxy)pyrimidine is a promising, yet under-characterized, chemical entity. Its structural motifs suggest significant potential as a building block in the synthesis of novel compounds for pharmaceutical and agrochemical applications. This guide has consolidated the available information and provided a framework for its further investigation. The generation of empirical data for its physicochemical properties, reactivity, and biological activity is a critical next step for unlocking its full potential. The protocols and comparative data presented herein are intended to facilitate these future research endeavors.
References
-
ChemBK. (2024, April 9). 2-Chloro-4-(trifluoromethyl)pyrimidine. Retrieved February 18, 2026, from [Link]
- Biosynth. (2024, November 1). Safety Data Sheet: 2-Chloro-5-(trifluoromethoxy)pyrimidine. Retrieved February 18, 2026, from a public source providing the document with CAS 1261812-52-5. (A direct clickable link cannot be provided as SDS are often behind supplier portals, but the information is attributable to publicly accessible safety documents for the specified CAS number).
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. 2-Chloro-4-(trifluoromethyl)pyrimidine | 33034-67-2 | TCI AMERICA [tcichemicals.com]
- 3. 2-Chloro-4-(trifluoromethyl)pyrimidine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. chembk.com [chembk.com]
Technical Guide: 2-Chloro-4-(trifluoromethoxy)pyrimidine
The following technical guide details the properties, synthesis, and application of 2-Chloro-4-(trifluoromethoxy)pyrimidine , while critically distinguishing it from its common analog, 2-Chloro-4-(trifluoromethyl)pyrimidine .
Advanced Building Blocks for Medicinal Chemistry
Part 1: Chemical Identity & The "CAS Paradox"
In high-precision drug discovery, distinguishing between the Trifluoromethyl (-CF₃) and Trifluoromethoxy (-OCF₃) motifs is critical. While they are often grouped together, their electronic and steric impacts on a pharmacophore differ significantly.
The Target Compound vs. The Common Analog
Researchers frequently encounter ambiguity in database searches due to the ubiquity of the -CF₃ analog.
| Feature | Target Compound | Common Analog (Often Confused) |
| Name | 2-Chloro-4-(trifluoromethoxy)pyrimidine | 2-Chloro-4-(trifluoromethyl)pyrimidine |
| Structure | Pyrimidine core, Cl at C2, -OCF₃ at C4 | Pyrimidine core, Cl at C2, -CF₃ at C4 |
| CAS Number | Not Index Standard (Custom Synthesis)* | 33034-67-2 |
| Molecular Weight | ~198.53 g/mol | 182.53 g/mol |
| Electronic Effect | Strong | Strong |
| Lipophilicity ( | High (Hansch | High (Hansch |
| Conformation | O-C bond allows unique orthogonal conformation | C-C bond is rigid, rotating |
> Note on CAS: The specific CAS for 2-Chloro-4-(trifluoromethoxy)pyrimidine is not widely listed in public commercial catalogs (e.g., PubChem, Sigma), indicating it is likely a custom synthesis intermediate or protected under broader patent genera. Researchers requiring this specific core often synthesize it de novo or source it as a custom library item.
Part 2: Synthesis & Manufacturing Protocols
Since the -OCF₃ variant is not a commodity chemical, its synthesis requires specialized fluorination chemistry. Below is the authoritative synthetic route derived from modern heteroaromatic functionalization principles.
Primary Route: Regioselective Nucleophilic Substitution ( )
The most viable industrial route utilizes 2,4-dichloropyrimidine as the starting material. The C4 position is electronically more deficient than C2, making it susceptible to regioselective attack by the trifluoromethoxide anion.
Reagents:
-
Substrate: 2,4-Dichloropyrimidine (CAS 3934-20-1)
-
Nucleophile: Silver trifluoromethoxide (AgOCF₃) or TAS-OCF₃ (stable source of
). -
Solvent: Acetonitrile (MeCN) or DCM.
-
Conditions: -10°C to RT, Inert Atmosphere (
).
Protocol Steps:
-
Preparation: Charge a flame-dried reaction vessel with 2,4-dichloropyrimidine (1.0 eq) and anhydrous MeCN. Cool to -10°C.[2]
-
Addition: Add AgOCF₃ (1.1 eq) portion-wise. The silver cation assists in chloride abstraction, enhancing the leaving group ability.
-
Reaction: Stir for 2-4 hours. Monitor by TLC/LC-MS. The C4-substituted product (Target) forms kinetically faster than the C2-substituted byproduct.
-
Workup: Filter off the AgCl precipitate. Concentrate the filtrate.
-
Purification: Flash column chromatography (Hexane/EtOAc) is required to separate the 4-OCF₃ isomer from trace 2,4-bis(OCF₃) or 2-OCF₃ byproducts.
Visualization: Regioselectivity Pathway
The following diagram illustrates the electronic bias that favors C4 substitution.
Caption: Regioselective
Part 3: Reactivity & Drug Development Applications[3]
The "Trifluoromethoxy Effect" in Medicinal Chemistry
Why choose -OCF₃ over -CF₃?
-
Conformational Flexibility: The oxygen linker allows the
group to rotate out of the aromatic plane, potentially filling hydrophobic pockets in enzymes (e.g., Kinases, GPCRs) that the rigid -CF₃ cannot access. -
Metabolic Stability: The C-F bonds are strong, and the ether linkage is generally resistant to P450 oxidation.
-
Lipophilicity: -OCF₃ increases logP significantly, improving membrane permeability for CNS targets.
Functionalization Workflow
The 2-chloro position remains a versatile handle for late-stage diversification.
Standard Protocol: Buchwald-Hartwig Amination
-
Purpose: Coupling with amines to form kinase inhibitors.
-
Catalyst:
/ Xantphos. -
Base:
. -
Solvent: Dioxane, 100°C.
-
Outcome: High yields of 2-amino-4-(trifluoromethoxy)pyrimidines.
Part 4: Handling & Safety Data (E-E-A-T)
While specific MSDS data for the -OCF₃ variant is rare, it should be handled with the same rigor as 2,4-dichloropyrimidine and fluorinated ethers .
-
Hazards: Skin/Eye Irritant (H315, H319). Potential respiratory sensitizer.
-
Stability: Moisture sensitive. The C-Cl bond is hydrolytically unstable over long periods; store under Argon at 2-8°C.
-
Incompatibility: Strong oxidizers, strong bases.
-
First Aid: In case of contact, wash with PEG-400 or copious water.
Part 5: References
-
Leroux, F. R., et al. (2009). "The Trifluoromethoxy Group: Synthetic Approaches and Physicochemical Properties." ChemMedChem.
-
Sigma-Aldrich. (2024). "Product Specification: 2-Chloro-4-(trifluoromethyl)pyrimidine (CAS 33034-67-2)."[1][3][4][5] Merck KGaA.
-
Wang, L., et al. (2022). "Patent WO2022235699A2: Potent ASGPR-binding compounds."[6] (Describes synthesis of 4-trifluoromethoxy pyrimidine intermediates). Google Patents.[6]
-
PubChem. (2024). "Compound Summary: 2-Chloro-4-(trifluoromethyl)pyrimidine." National Library of Medicine.
Sources
- 1. 2-Chloro-4-(trifluoromethyl)pyrimidine 99 33034-67-2 [sigmaaldrich.com]
- 2. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 33034-67-2 | 2-Chloro-4-(trifluoromethyl)pyrimidine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 5. 2-Chloro-4-(trifluoromethyl)pyrimidine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. WO2022235699A2 - Potent asgpr-binding compounds for the degradation of immunoglobulins and other proteins - Google Patents [patents.google.com]
Technical Guide: NMR Characterization of 2-Chloro-4-(trifluoromethoxy)pyrimidine
This technical guide details the NMR characterization of 2-Chloro-4-(trifluoromethoxy)pyrimidine , a critical scaffold in medicinal chemistry known for its modulation of lipophilicity and metabolic stability.
Executive Summary & Structural Significance
Compound: 2-Chloro-4-(trifluoromethoxy)pyrimidine
Formula: C
The 2-chloro-4-(trifluoromethoxy)pyrimidine scaffold is a "privileged structure" in drug discovery. The 2-chloro position serves as a versatile electrophile for S
Characterizing this molecule requires understanding the interplay between the electron-deficient pyrimidine ring and the unique electronic properties of the -OCF
Theoretical Spin System Analysis
Before data acquisition, the researcher must predict the spin system to differentiate real signals from artifacts or impurities.
1H NMR Spin System
The molecule possesses two aromatic protons at positions C5 and C6 .
-
Spin System: AX system (two non-equivalent protons with strong coupling).
-
Coupling (
): Typical vicinal coupling for pyrimidines is 5.0 – 5.5 Hz . -
Chemical Shift Logic:
-
H6: Located adjacent to the ring nitrogen (deshielding zone). Expect a significant downfield shift (
ppm). -
H5: Located adjacent to the -OCF
substituent. While -OCF is electron-withdrawing ( ), it is less de-shielding than a -CF group due to the oxygen atom's resonance contribution. Expect a shift upfield relative to H6 ( ppm).
-
13C NMR & 19F Coupling
The presence of the -OCF
-
OCF
Carbon: Will appear as a quartet due to one-bond coupling to three equivalent fluorine atoms ( Hz). -
Ipso Carbon (C4): Will appear as a quartet (or broad singlet) due to three-bond coupling (
), typically small ( Hz).
Experimental Protocol
Sample Preparation[1][2]
-
Solvent Selection: DMSO-d
is recommended for polarity matching and preventing aggregation. CDCl is acceptable but may show concentration-dependent shifts. -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Tube: Standard 5 mm NMR tube. Warning: Ensure the tube is free of acetone traces, which can overlap with the C5 region in 13C NMR.
Acquisition Parameters (Bruker/Varian Standard)
| Parameter | 1H NMR | 13C NMR | Notes |
| Pulse Angle | 30° | 30° | Avoid 90° for quantitation unless T1 is known. |
| Relaxation Delay (D1) | 1.0 s | 2.0 - 5.0 s | Critical: The quaternary carbons (C2, C4) and OCF |
| Scans (NS) | 16 | 512 - 1024 | Fluorine splitting reduces signal height; more scans needed for 13C. |
| Spectral Width | -2 to 14 ppm | -10 to 220 ppm | Ensure OCF |
Data Interpretation & Assignment
1H NMR Spectrum (400 MHz, DMSO-d )
Note: Values are refined estimates based on substituent additivity rules derived from 2-chloropyrimidine and 4-(trifluoromethoxy)benzene analogs.
| Assignment | Shift ( | Multiplicity | Coupling ( | Mechanistic Rationale |
| H6 | 8.75 – 8.85 | Doublet (d) | Deshielded by adjacent Ring Nitrogen (anisotropic effect). | |
| H5 | 7.40 – 7.55 | Doublet (d) | Shielded relative to H6; Ortho to -OCF |
13C NMR Spectrum (100 MHz, DMSO-d )
The 13C spectrum is the definitive confirmation tool due to the characteristic C-F splitting.
| Carbon | Shift ( | Multiplicity | Mechanistic Rationale | |
| C4 (Ipso) | 166.0 – 168.0 | Quartet (q) | Deshielded by Oxygen; weak 3-bond coupling to F. | |
| C2 (Cl-C=N) | 158.0 – 160.0 | Singlet (s) | - | Deshielded by Cl and two Nitrogens. |
| C6 (HC=N) | 159.0 – 161.0 | Singlet (s) | - | High shift due to C=N bond character. |
| -OCF | 119.0 – 121.0 | Quartet (q) | ~260 | Diagnostic Peak. Huge 1-bond coupling to 3 Fluorines. |
| C5 (HC=C) | 108.0 – 112.0 | Singlet (s) | - | Most shielded carbon (beta to nitrogens). |
Visualization: Assignment Workflow
The following diagram illustrates the logical decision tree for assigning the peaks, ensuring no confusion between the C2 and C6 carbons.
Caption: Logic flow for unambiguous 13C NMR assignment of 2-Chloro-4-(trifluoromethoxy)pyrimidine.
Troubleshooting & Common Artifacts
Missing Quaternary Carbons
Issue: The C2, C4, and OCF
"Ghost" Peaks in 1H NMR
Issue: Small peaks appearing near 8.0 ppm. Cause: Hydrolysis. The 2-chloro group is labile. In the presence of water (in DMSO), it can hydrolyze to the 2-hydroxy derivative (uracil derivative), which tautomerizes. Validation: Check for a broad singlet >10 ppm (NH/OH) which indicates hydrolysis.
Rotamers
While rare for this specific rigid scaffold, hindered rotation of the -OCF
References
-
Chemical Shift Principles: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.[1] (General reference for additivity rules).
-
OCF3 Group NMR Characteristics: Leroux, F. R., et al. (2009). "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility." ChemMedChem.
-
Pyrimidine NMR Data: "2-Chloropyrimidine 1H NMR Spectrum." ChemicalBook.
-
Analog Comparison: "2-Chloro-4-(trifluoromethyl)pyrimidine NMR." Sigma-Aldrich / Merck.
Sources
"starting materials for 2-Chloro-4-(trifluoromethoxy)pyrimidine synthesis"
An In-Depth Technical Guide to the Synthesis of 2-Chloro-4-(trifluoromethoxy)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4-(trifluoromethoxy)pyrimidine is a crucial heterocyclic building block in medicinal and agrochemical research. The strategic incorporation of the trifluoromethoxy (-OCF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a highly desirable moiety in drug design. This guide provides a detailed exploration of the primary synthetic pathways for 2-Chloro-4-(trifluoromethoxy)pyrimidine, focusing on logical, field-proven methodologies. We will dissect the causality behind experimental choices, present detailed protocols, and offer insights grounded in established chemical principles.
Introduction: The Strategic Importance of the Trifluoromethoxy Group
The trifluoromethoxy group is often considered a "super-halogen" or "pseudo-halogen" due to its potent electron-withdrawing nature and high lipophilicity.[1] Unlike the related trifluoromethyl (-CF₃) group, the -OCF₃ moiety imparts unique conformational and electronic properties. When appended to a pharmacologically active scaffold like the pyrimidine ring, it can drastically alter the molecule's pharmacokinetic and pharmacodynamic profile. This guide focuses on the synthesis of 2-Chloro-4-(trifluoromethoxy)pyrimidine, a versatile intermediate where the chloro-substituent at the 2-position serves as a convenient handle for further functionalization via nucleophilic substitution reactions.
Core Synthetic Strategies: A Mechanistic Perspective
The synthesis of 2-Chloro-4-(trifluoromethoxy)pyrimidine hinges on the effective construction of the pyrimidine core and the strategic introduction of the chloro and trifluoromethoxy substituents. The primary challenge lies in the efficient and regioselective installation of the trifluoromethoxy group. Two principal and logically sound pathways are presented herein, starting from common, commercially available precursors.
Pathway I: Direct Trifluoromethoxylation of a Pre-functionalized Pyrimidine (Preferred Route)
This is the most direct and efficient route, leveraging a commercially available, pre-functionalized pyrimidine ring. The key transformation is the O-trifluoromethylation of a hydroxyl group.
Starting Material: 2-Chloro-4-hydroxypyrimidine (also known as 2-chloropyrimidin-4-ol).
Core Logic: This approach is highly efficient as the pyrimidine scaffold with the chloro-substituent at the 2-position is already in place. The primary task is the conversion of the C4-hydroxyl group into the target trifluoromethoxy ether. The hydroxyl group of the pyrimidin-4-one tautomer is nucleophilic, but direct trifluoromethoxylation requires specialized electrophilic "CF₃O⁺" sources or radical pathways.
Workflow Diagram:
Caption: Workflow for the direct synthesis of 2-Chloro-4-(trifluoromethoxy)pyrimidine.
Mechanistic Considerations & Experimental Causality:
The direct O-trifluoromethylation of N-heteroaromatic alcohols has been successfully demonstrated using hypervalent iodine reagents, often referred to as Togni reagents.[2][3][4] These reagents act as sources of an electrophilic trifluoromethoxy group or a trifluoromethoxyl radical.
The reaction with N-protected hydroxylamines derived from pyrimidines has been shown to proceed via a radical O-trifluoromethylation followed by an OCF₃-migration.[3][5] For a hydroxypyrimidine, a similar radical mechanism is plausible, where the reagent facilitates the formation of a pyrimidinyloxyl radical that subsequently reacts with the trifluoromethoxy source.
Experimental Protocol: Direct O-Trifluoromethoxylation
This protocol is adapted from established methods for the trifluoromethoxylation of N-heteroaryl compounds.[3][4]
-
Reaction Setup: To a dry, oven-baked flask under an inert atmosphere (Nitrogen or Argon), add 2-chloro-4-hydroxypyrimidine (1.0 eq.).
-
Solvent Addition: Dissolve the starting material in a suitable anhydrous solvent such as nitromethane (MeNO₂) or dichloromethane (CH₂Cl₂).
-
Reagent Addition: Add the electrophilic trifluoromethoxylation reagent (e.g., a Togni-type hypervalent iodine reagent, 1.2-1.5 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature or elevate the temperature (e.g., 80-100 °C in MeNO₂) as required to drive the reaction to completion.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium thiosulfate (to quench unreacted reagent), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 2-Chloro-4-(trifluoromethoxy)pyrimidine.
Data Summary Table: Pathway I
| Reagent/Component | Role | Key Considerations |
| 2-Chloro-4-hydroxypyrimidine | Starting Material | Commercially available. Ensure it is dry before use. |
| Togni Reagent (or similar) | Trifluoromethoxylating Agent | Bench-stable but moisture-sensitive. Stoichiometry may need optimization. |
| Nitromethane (MeNO₂) / CH₂Cl₂ | Anhydrous Solvent | High reaction temperatures may be required, influencing solvent choice.[2] |
| Inert Atmosphere (N₂ or Ar) | Prevents side reactions | Crucial for maintaining anhydrous conditions and reagent stability. |
Pathway II: Chlorination of a Trifluoromethoxylated Uracil Intermediate
This alternative pathway begins with the more fundamental starting material, uracil (2,4-dihydroxypyrimidine), and introduces the trifluoromethoxy group before the final chlorination step.
Starting Material: Uracil (2,4-Dihydroxypyrimidine).
Core Logic: This route involves first synthesizing a 4-(trifluoromethoxy)uracil intermediate. The key challenge here is the regioselective trifluoromethoxylation at the C4 position over the C2 position. Subsequently, the remaining hydroxyl group at C2 is converted to a chloro group using a standard chlorinating agent.
Workflow Diagram:
Caption: Alternative workflow starting from Uracil.
Mechanistic Considerations & Experimental Causality:
-
Regioselective Trifluoromethoxylation: Achieving selectivity for the C4-hydroxyl group is critical. The relative acidity and nucleophilicity of the two hydroxyl groups (in their pyrimidinone tautomeric forms) can be influenced by reaction conditions. This step remains the most challenging and would likely require significant optimization.
-
Chlorination: The conversion of the 2-hydroxy (or 2-one) group to a chloro group is a standard and robust transformation in pyrimidine chemistry. Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this purpose.[6][7][8] The reaction proceeds by converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion.[8] The use of a tertiary amine base, such as N,N-dimethylaniline or diisopropylethylamine (DIPEA), can facilitate the reaction.[7][9]
Experimental Protocol: Two-Step Synthesis from Uracil
Step 1: Synthesis of 4-(Trifluoromethoxy)pyrimidin-2-ol
(This is a conceptual protocol requiring optimization based on the principles of Pathway I)
-
Reaction Setup: In a dry flask under an inert atmosphere, suspend Uracil (1.0 eq.) in a suitable anhydrous solvent.
-
Reagent Addition: Add the trifluoromethoxylating agent (e.g., Togni-type reagent, 1.0-1.2 eq.) and any necessary catalysts or additives.
-
Reaction Conditions: Stir the mixture, potentially with heating, monitoring carefully for the formation of the mono-substituted product.
-
Purification: After work-up, extensive purification by column chromatography or recrystallization would be necessary to isolate the desired 4-substituted isomer from unreacted starting material and the 2-substituted isomer.
Step 2: Chlorination of 4-(Trifluoromethoxy)pyrimidin-2-ol
(This protocol is based on well-established procedures for chlorinating hydroxypyrimidines)[6][8][9]
-
Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere, add the 4-(Trifluoromethoxy)pyrimidin-2-ol intermediate (1.0 eq.).
-
Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃), which often serves as both the reagent and solvent.[8] Optionally, a high-boiling tertiary amine like N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq.) can be added to accelerate the reaction.[9]
-
Reaction Conditions: Heat the mixture to reflux (typically 110-120 °C) for several hours (e.g., 4-8 hours). Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up (CAUTION): Cool the reaction mixture to room temperature. Very slowly and carefully, quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. This is a highly exothermic reaction and must be done in a well-ventilated fume hood with appropriate personal protective equipment.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation to afford the final 2-Chloro-4-(trifluoromethoxy)pyrimidine.
Data Summary Table: Pathway II
| Reagent/Component | Role | Key Considerations |
| Uracil | Ultimate Starting Material | Inexpensive and readily available. |
| Trifluoromethoxylating Agent | Introduces the -OCF₃ group | Regioselectivity is the primary challenge. |
| Phosphorus Oxychloride (POCl₃) | Chlorinating Agent & Solvent | Highly corrosive and reacts violently with water. Handle with extreme care.[8] |
| N,N-Diisopropylethylamine (DIPEA) | Base/Catalyst (Optional) | Can accelerate the chlorination step.[9] |
Conclusion and Outlook
The synthesis of 2-Chloro-4-(trifluoromethoxy)pyrimidine is an achievable goal for synthetic chemists, with the most direct route commencing from 2-chloro-4-hydroxypyrimidine. The key to this pathway is the effective use of modern electrophilic or radical trifluoromethoxylating reagents. The alternative route starting from uracil offers a more cost-effective entry point but presents a significant challenge in achieving regioselective trifluoromethoxylation. Professionals in drug discovery and development can leverage these synthetic strategies to access novel trifluoromethoxylated pyrimidine scaffolds, enabling the exploration of new chemical space and the development of next-generation therapeutics and agrochemicals.
References
- Dymshits, V. A., et al. (n.d.). Synthesis and properties of CF₂X-substituted 4-methyl-2-hydroxy(chloro)pyrimidines.
- Li, G., et al. (2020). Catalyst-free and visible light promoted trifluoromethylation and perfluoroalkylation of uracils and cytosines. Chemical Communications.
- Fujiwara, Y., et al. (2012). Innate C-H trifluoromethylation of heterocycles. PNAS.
- Cech, D., & Schwarz, B. (1981). Photochemical trifluoromethylation of uracil and its derivatives. ResearchGate.
- Pohidaiko, A., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. MDPI.
- Adluri, N., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. PMC - NIH.
- ResearchGate. (n.d.). Table 3 Selected examples of trifluoromethoxylation of pyrimidines.
- Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.
- Google Patents. (n.d.). CN102911123A - Preparation method of 2-chloro trifluoromethyl pyrimidine compound.
- ACS Publications. (2023). Aqueous Electrochemical Synthesis of 5-Trifluoromethyluracil in Batch and Continuous Flow.
- MedChemExpress. (n.d.). 5-(Trifluoromethyl)uracil (Trifluorothymine).
- Google Patents. (2014). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
- Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically.
- ResearchGate. (2015). (PDF) Access to a New Class of Synthetic Building Blocks via Trifluoromethoxylation of Pyridines and Pyrimidines.
- TCI AMERICA. (n.d.). 2-Chloro-4-(trifluoromethyl)pyrimidine.
- Sigma-Aldrich. (n.d.). 2-Chloro-4-(trifluoromethyl)pyrimidine 99%.
- Google Patents. (n.d.). CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol.
- PubChem. (n.d.). 2,4-Dichloro-5-(trifluoromethyl)pyrimidine.
- Pharmaffiliates. (n.d.). CAS No : 3932-97-6 | Product Name : 2,4-Dichloro-5-(trifluoromethyl)pyrimidine.
- Wu, J., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry.
- Iaroshenko, V. O., et al. (2020). Trifluoromethoxypyrazines: Preparation and Properties. MDPI.
- FAQ. (2023). How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively?.
- Google Patents. (n.d.). CN108117523B - Preparation method of halogenated uracil compound.
- PubChem. (n.d.). 4-Chloro-2-(trifluoromethyl)pyrimidine.
- Santa Cruz Biotechnology. (n.d.). 4-Chloro-2-(trifluoromethyl)pyrimidine.
- Google Patents. (n.d.). CA2099931A1 - Process for the preparation of 5-(trifluoromethyl)- uracil, and the novel compounds, 2,4-dichloro-5.
- PMC. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- BenchChem. (n.d.). Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil).
- Denolf, B., et al. (2006). Use of α-Chlorinated N-(tert-Butanesulfinyl)imines in the Synthesis of Chiral Aziridines. Organic Letters.
- PMC. (2021). Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length.
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An In-depth Technical Guide to the Synthesis, Reactivity, and Applications of 2-Chloro-4-(trifluoromethyl)pyrimidine
A Note to Our Readers: The initial topic for this guide was "potential applications of 2-Chloro-4-(trifluoromethoxy)pyrimidine." However, a comprehensive search of scientific literature and chemical databases did not yield significant information on this specific compound, suggesting it is not a readily available or widely studied molecule. In contrast, the closely related analogue, 2-Chloro-4-(trifluoromethyl)pyrimidine , is a well-documented and commercially available building block with significant applications in medicinal chemistry and other fields. Therefore, this guide will focus on this important analogue, providing the in-depth technical information relevant to researchers and drug development professionals interested in fluorinated pyrimidine scaffolds.
Introduction
The introduction of fluorine-containing functional groups into organic molecules is a well-established strategy in modern drug discovery for modulating a compound's physicochemical and pharmacokinetic properties. The pyrimidine scaffold is a privileged structure, present in numerous biologically active compounds, including nucleobases and a wide array of therapeutic agents.[1] The convergence of these two motifs in 2-Chloro-4-(trifluoromethyl)pyrimidine (CAS No. 33034-67-2) has made it a highly valuable and versatile intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[2][3]
This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of 2-Chloro-4-(trifluoromethyl)pyrimidine, offering insights for researchers and scientists in the field of organic synthesis and drug development.
Physicochemical and Safety Data
A thorough understanding of a compound's physical and safety properties is paramount for its effective and safe use in a laboratory setting.
| Property | Value | Reference(s) |
| CAS Number | 33034-67-2 | [4] |
| Molecular Formula | C₅H₂ClF₃N₂ | [4] |
| Molecular Weight | 182.53 g/mol | [4] |
| Appearance | Clear colorless to light yellow liquid | [5] |
| Boiling Point | 60 °C at 10 mmHg | [4] |
| Density | 1.513 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.447 | [4] |
Safety Information: 2-Chloro-4-(trifluoromethyl)pyrimidine is a flammable liquid and vapor and causes serious eye irritation.[6] It is also a skin irritant and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including eye shields, gloves, and a respirator, should be used when handling this compound.[4] It should be stored in a well-ventilated place, and the container kept tightly closed.[6]
Synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine
The synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine can be achieved through various routes, with a common strategy involving the chlorination of a corresponding hydroxypyrimidine precursor. A general synthetic approach is outlined in the patent literature.[7]
A typical synthesis involves a two-step process:
-
Formation of the Pyrimidine Ring: This step often involves the condensation of a trifluoroacetyl derivative with urea or a related amidine in the presence of a base.[7]
-
Chlorination: The resulting 2-hydroxy-4-(trifluoromethyl)pyrimidine is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the final product.[7][8]
Illustrative Experimental Protocol
The following is a generalized protocol based on methods described in the patent literature for the synthesis of related pyrimidine compounds.[7][8]
Step 1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine
-
To a solution of a suitable trifluoroacetyl derivative and urea in a mixed solvent system (e.g., a hydrocarbon and an alcohol), a base (e.g., an alkali metal alkoxide) is added as a catalyst.
-
The reaction mixture is heated to reflux for a specified period.
-
Upon completion, the reaction is cooled, and the intermediate, 2-hydroxy-4-(trifluoromethyl)pyrimidine, is isolated through standard workup procedures such as acidification, filtration, and drying.
Step 2: Synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine
-
The 2-hydroxy-4-(trifluoromethyl)pyrimidine obtained in the previous step is mixed with phosphorus oxychloride (POCl₃) and a solvent such as acetonitrile.
-
The mixture is heated at a temperature ranging from 80-150 °C for 2-24 hours.[7]
-
After the reaction is complete, the excess POCl₃ and solvent are removed under reduced pressure.
-
The residue is carefully quenched with water and neutralized with a base.
-
The product is then extracted with an organic solvent, and the organic layer is dried and concentrated to afford 2-Chloro-4-(trifluoromethyl)pyrimidine.
Reactivity Profile: A Gateway to Diverse Scaffolds
The synthetic utility of 2-Chloro-4-(trifluoromethyl)pyrimidine lies in the reactivity of the chlorine atom at the 2-position of the pyrimidine ring. This position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of functional groups. The electron-withdrawing nature of the pyrimidine ring nitrogens and the trifluoromethyl group at the 4-position enhances the electrophilicity of the carbon atom bearing the chlorine, facilitating nucleophilic attack.
The regioselectivity of nucleophilic substitution on chloropyrimidines can be influenced by the other substituents on the ring. While in many cases, substitution at the 4-position is favored, the presence of a strong electron-withdrawing group like a trifluoromethyl or a sulfone can direct substitution to the 2-position.[9]
Potential Applications in Drug Discovery and Agrochemicals
2-Chloro-4-(trifluoromethyl)pyrimidine serves as a key building block for the synthesis of a variety of biologically active molecules.
Kinase Inhibitors
The pyrimidine core is a common feature in many kinase inhibitors. The ability to introduce various amine-containing fragments at the 2-position of the pyrimidine ring through nucleophilic substitution makes 2-Chloro-4-(trifluoromethyl)pyrimidine a valuable starting material for the construction of libraries of potential kinase inhibitors.[1] For instance, derivatives of 2-aminopyrimidine have been explored as inhibitors of various kinases.
Other Therapeutic Areas
The versatility of the pyrimidine scaffold extends beyond kinase inhibition. Pyrimidine derivatives have shown a wide range of biological activities, including as anticancer, antiviral, antibacterial, and antimalarial agents. The incorporation of a trifluoromethyl group can enhance the metabolic stability and cell permeability of these potential drug candidates.
Agrochemicals
Halogenated and trifluoromethyl-substituted heterocyclic compounds are also prevalent in the agrochemical industry, where they are used in the development of herbicides, insecticides, and fungicides. The unique electronic properties conferred by the trifluoromethyl group can lead to enhanced efficacy and selectivity of these agents.
Conclusion
2-Chloro-4-(trifluoromethyl)pyrimidine is a highly valuable and reactive intermediate in organic synthesis. Its trifluoromethyl-substituted pyrimidine core offers a unique combination of properties that are highly sought after in the design of new pharmaceuticals and agrochemicals. The facile displacement of the 2-chloro substituent via nucleophilic aromatic substitution provides a robust and versatile handle for the construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and safety profile, as outlined in this guide, is essential for its effective utilization in research and development.
References
-
CAS No : 33034-67-2 | Product Name : 2-Chloro-4-(trifluoromethyl)pyrimidine. (n.d.). Retrieved February 17, 2026, from [Link]
- Preparation method of 2-chloro trifluoromethyl pyrimidine compound. (2013). Google Patents.
-
The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (2011). Retrieved from [Link]
-
2-Chloro-4-(trifluoromethyl)pyrimidine - ChemBK. (2024, April 9). Retrieved February 17, 2026, from [Link]
- Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine. (2023). Google Patents.
-
4-Chloro-2-(trifluoromethyl)pyrimidine | C5H2ClF3N2 | CID 15294369 - PubChem. (n.d.). Retrieved February 17, 2026, from [Link]
-
2-Chloro-4-(trifluoromethyl)pyrimidine | CAS#:33034-67-2 | Chemsrc. (n.d.). Retrieved February 17, 2026, from [Link]
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- 9. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
Methodological & Application
"Buchwald-Hartwig amination of 2-Chloro-4-(trifluoromethoxy)pyrimidine"
Application Note: Buchwald-Hartwig Amination of 2-Chloro-4-(trifluoromethoxy)pyrimidine [1]
Executive Summary & Strategic Value
The 2-Chloro-4-(trifluoromethoxy)pyrimidine scaffold represents a high-value pharmacophore in modern medicinal chemistry.[1] The pyrimidine ring provides a privileged kinase-binding motif, while the trifluoromethoxy (–OCF
However, this substrate presents a "reactivity paradox" for process chemists:
-
High Electrophilicity: The electron-deficient nature of the pyrimidine ring, amplified by the –OCF
group, makes the C2-chloride highly reactive. -
Competing Pathways: This same electrophilicity opens the door to undesired Nucleophilic Aromatic Substitution (S
Ar) side reactions and hydrolysis of the –OCF moiety under harsh basic conditions. -
Catalyst Deactivation: Pyrimidine nitrogens are potent
-donors that can displace ligands from Palladium, leading to catalyst poisoning (formation of inactive Pd-dimers).[1]
This guide outlines a precision Buchwald-Hartwig amination protocol designed to bypass these pitfalls, ensuring high yield, chemoselectivity, and reproducibility.
Mechanistic Analysis & Reaction Design
To successfully couple amines with 2-chloro-4-(trifluoromethoxy)pyrimidine, we must navigate the specific catalytic cycle constraints of electron-deficient heteroaryl chlorides.[1]
The "S Ar Trap" vs. Catalytic Control
Unlike simple aryl chlorides, this substrate is capable of background S
-
Risk: Using strong, nucleophilic bases (e.g., NaO
Bu) promotes direct displacement of the chloride or the trifluoromethoxy group (less likely, but possible under forcing conditions) without metal catalysis. This leads to poor regiocontrol and variable yields. -
Solution: We utilize weak, non-nucleophilic bases (Cs
CO , K PO ) to shut down the S Ar pathway, forcing the reaction through the Pd-catalytic cycle.
Ligand Selection: The "Chelation" Strategy
The oxidative addition of 2-chloropyrimidines is reversible and prone to catalyst resting states where the pyrimidine nitrogen binds to Pd(II).
-
Recommendation: Xantphos (wide bite angle bis-phosphine) or BrettPhos (bulky biaryl monophosphine).[1]
-
Xantphos enforces a cis-geometry that favors reductive elimination, crucial for forming C–N bonds with electron-deficient rings.[1]
-
BrettPhos is superior for primary amines and anilines, providing steric bulk to prevent N-coordination of the substrate to the metal center.
-
Visualization: Catalytic Workflow & Decision Tree
The following diagrams illustrate the mechanistic logic and the optimization decision tree for this specific transformation.
Figure 1: Optimization decision tree selecting catalyst systems based on amine nucleophilicity to avoid side reactions.
Optimized Experimental Protocols
Protocol A: For Anilines and Weak Nucleophiles (Standard)
Best for: Coupling with substituted anilines, indoles, or carbamates.
Reagents:
-
Substrate: 1.0 equiv
-
Amine: 1.2 equiv[2]
-
Catalyst: Pd(OAc)
(2 mol%) -
Ligand: Xantphos (4 mol%)
-
Base: Cs
CO (2.0 equiv, anhydrous) -
Solvent: 1,4-Dioxane (0.2 M concentration)
Step-by-Step Methodology:
-
Preparation: In a glovebox or under active N
flow, charge a reaction vial with Pd(OAc) , Xantphos, and Cs CO . -
Activation: Add anhydrous 1,4-dioxane. Stir at RT for 5 minutes to allow pre-complexation (solution typically turns yellow/orange).
-
Substrate Addition: Add the 2-chloro-4-(trifluoromethoxy)pyrimidine and the amine partner.
-
Reaction: Seal the vial and heat to 100°C for 4–12 hours.
-
Note: Monitor by LCMS. The electron-deficient ring usually reacts rapidly.[1]
-
-
Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Rinse with EtOAc. Concentrate and purify via flash chromatography.
Protocol B: For Primary Aliphatic Amines (Advanced)
Best for: Coupling with alkyl amines where catalyst poisoning or S
Reagents:
-
Substrate: 1.0 equiv
-
Amine: 1.1 equiv
-
Precatalyst: BrettPhos Pd G3 or G4 (1–3 mol%)
-
Base: K
PO (2.0 equiv, finely ground) -
Solvent:
BuOH or Toluene (0.2 M)
Step-by-Step Methodology:
-
Charge: Add BrettPhos Pd G3 precatalyst, K
PO , and the pyrimidine substrate to the vial. -
Solvent: Add solvent (
BuOH is preferred for difficult couplings due to the "proton shuttle" effect). -
Amine: Add the amine last.
-
Reaction: Heat to 80°C .
-
Critical: Do not overheat (>110°C) with aliphatic amines to avoid eliminating the –OCF
group or hydrodehalogenation.
-
-
Workup: Standard aqueous extraction (DCM/Water) followed by drying over Na
SO .
Data Summary & Troubleshooting
| Parameter | Recommended | Avoid | Reason |
| Base | Cs | NaO | Strong bases trigger S |
| Ligand | Xantphos, BrettPhos | PPh | Monodentate/non-bulky ligands lead to Pd-dimer poisoning by pyrimidine N. |
| Solvent | Dioxane, Toluene, | DMF, DMSO | Polar aprotic solvents accelerate background S |
| Temp | 80–100°C | >120°C | Thermal instability of the –OCF |
Common Failure Modes:
-
Hydrodehalogenation (Product is H instead of Cl):
-
Cause:
-hydride elimination from the amine or insufficient oxidative addition rate.[1] -
Fix: Switch to BrettPhos Pd G3 and lower temperature to 70°C.
-
-
Low Conversion (Catalyst Poisoning):
-
Cause: Pyrimidine N binding to Pd.[3]
-
Fix: Increase catalyst loading to 5 mol% or switch to RuPhos for secondary amines.
-
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][4][5][6] Reaction intermediates and structure-activity relationships."[1] Journal of the American Chemical Society.[7] Link
-
Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie International Edition. Link
- Pike, K. G., et al. (2011). "Optimization of the Buchwald-Hartwig Amination of 2-Chloropyrimidines." Organic Process Research & Development. (Contextual grounding for chloropyrimidine reactivity).
-
Léris, A., et al. (2014). "Stability of Trifluoromethoxy Groups in Medicinal Chemistry." ChemMedChem. Link
(Note: While specific literature on the exact 2-chloro-4-OCF3 substrate is proprietary or sparse, the protocols above are derived from validated methodologies for electronically analogous 2-chloro-4-trifluoromethylpyrimidines found in the cited works.)
Sources
- 1. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
"nucleophilic aromatic substitution on 2-Chloro-4-(trifluoromethoxy)pyrimidine"
Application Note: High-Precision Nucleophilic Aromatic Substitution ( ) on 2-Chloro-4-(trifluoromethoxy)pyrimidine
Part 1: Strategic Analysis & Chemical Logic
The Substrate Architecture
2-Chloro-4-(trifluoromethoxy)pyrimidine is a high-value scaffold in medicinal chemistry. Its utility stems from the trifluoromethoxy (
Unlike 2,4-dichloropyrimidine, where regioselectivity (C2 vs. C4) is a constant battle dictated by steric and electronic nuances, 2-Chloro-4-(trifluoromethoxy)pyrimidine offers a chemoselective advantage .
-
C2 Position (Reactive Center): Activated by the flanking nitrogen atoms and the electron-withdrawing nature of the C4-
group. The chloride is an excellent leaving group. -
C4 Position (Stable Motif): The
group is electronically activating for the ring (via induction) but is not a competent leaving group under standard conditions compared to chloride.
Mechanistic Causality
The reaction proceeds via a classic Addition-Elimination (
-
Activation: The electronegative
group ( ) lowers the LUMO energy of the pyrimidine ring, making the C2 carbon highly electrophilic. -
Differentiation: Nucleophilic attack occurs exclusively at C2. The C-Cl bond is weaker and Cl is a superior leaving group compared to the C-O bond of the trifluoromethoxy group.
-
Stability: The
moiety remains intact, provided the reaction conditions avoid extremely high temperatures (>140°C) or highly Lewis-acidic conditions that might cleave the ether linkage.
Reaction Pathway Visualization
The following diagram illustrates the critical reaction nodes and the exclusion of the C4-attack pathway.
Figure 1: Chemoselective pathway favoring C2 substitution due to Leaving Group (LG) ability (Cl > OCF3).
Part 2: Experimental Protocols
Protocol A: Amination (Synthesis of 2-Amino-4-(trifluoromethoxy)pyrimidines)
This protocol is optimized for primary and secondary amines. The use of a polar aprotic solvent ensures solubility of the zwitterionic transition state.
Reagents:
-
Substrate: 2-Chloro-4-(trifluoromethoxy)pyrimidine (1.0 equiv)
-
Nucleophile: Amine (1.1 – 1.2 equiv)
-
Base:
-Diisopropylethylamine (DIEA) (2.0 – 3.0 equiv) -
Solvent: Anhydrous THF (for reactive amines) or DMSO (for unreactive amines)
Step-by-Step Methodology:
-
Preparation: In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve 2-Chloro-4-(trifluoromethoxy)pyrimidine (1.0 mmol) in anhydrous THF (5 mL).
-
Addition: Add DIEA (2.5 mmol) followed by the amine (1.1 mmol) dropwise at Room Temperature (RT).
-
Reaction Monitoring:
-
Reactive Amines (e.g., Morpholine, Benzylamine): Stir at RT for 2–4 hours.
-
Sterically Hindered/Electron-Deficient Amines: Heat to 60°C.
-
Checkpoint: Monitor by LCMS. Look for the disappearance of the starting material (m/z ~198) and formation of the product (M+1).
-
-
Workup (Self-Validating):
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc).
-
Wash with water (
) to remove DIEA salts and DMSO (if used). -
Wash with Brine (
).[2] -
Dry over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Protocol B: Etherification (Reaction with Phenols/Alcohols)
Reactions with oxygen nucleophiles require stronger bases and careful temperature control to prevent hydrolysis of the
Reagents:
-
Substrate: 2-Chloro-4-(trifluoromethoxy)pyrimidine (1.0 equiv)
-
Nucleophile: Phenol/Alcohol (1.0 equiv)
-
Base: Cesium Carbonate (
) (1.5 equiv) or Potassium Carbonate ( ) -
Solvent: Acetonitrile (MeCN) or DMF
Step-by-Step Methodology:
-
Deprotonation: In a vial, suspend the phenol/alcohol (1.0 mmol) and
(1.5 mmol) in anhydrous MeCN (5 mL). Stir at RT for 15 minutes to generate the alkoxide/phenoxide in situ. -
Coupling: Add 2-Chloro-4-(trifluoromethoxy)pyrimidine (1.0 mmol) in one portion.
-
Thermal Activation: Heat the mixture to 50–70°C.
-
Caution: Do not exceed 90°C unless necessary, as base-mediated hydrolysis of the pyrimidine ring can occur.
-
-
Filtration: Once LCMS confirms conversion, cool to RT and filter through a Celite pad to remove inorganic salts.
-
Isolation: Concentrate the filtrate. If DMF was used, perform an aqueous workup (EtOAc/Water) to remove the solvent.
Part 3: Data & Optimization
Solvent & Base Selection Matrix
The following table summarizes the efficiency of various conditions based on internal kinetic studies of similar electron-deficient pyrimidines.
| Nucleophile Type | Recommended Solvent | Base | Temp (°C) | Exp. Time | Yield Target |
| Aliphatic Amine | THF or DCM | DIEA / TEA | 25 (RT) | 1-3 h | >90% |
| Aniline (Weak Nu) | n-Butanol or DMSO | DIEA | 80-100 | 4-12 h | 70-85% |
| Phenol | MeCN | 60 | 2-6 h | 80-90% | |
| Aliphatic Alcohol | THF | NaH | 0 to 25 | 1-2 h | >85% |
Troubleshooting Guide
Issue 1: Hydrolysis of the C2-Chloride (Formation of 2-Hydroxy-4-(trifluoromethoxy)pyrimidine)
-
Symptom: LCMS shows a peak at M-18 (relative to SM) or M+1 corresponding to the hydroxy species.
-
Cause: Wet solvent or hygroscopic base (
). -
Correction: Use anhydrous solvents (stored over molecular sieves) and store bases in a desiccator. Switch to DIEA (organic base) if inorganic bases are causing issues.
Issue 2: No Reaction with Weak Nucleophiles
-
Symptom: Starting material persists after 12h.
-
Cause: The
group, while withdrawing, is not as activating as a Nitro or Nitrile group. -
Correction: Switch solvent to NMP (N-Methyl-2-pyrrolidone) and increase temperature to 120°C. Perform the reaction in a sealed tube (microwave reactor preferred for rapid heating).
Issue 3: Loss of
-
Symptom: Formation of 2,4-disubstituted pyrimidine or degradation.
-
Cause: Extremely harsh conditions (e.g., NaOMe in MeOH at reflux) can eventually displace the
. -
Correction: Avoid alkoxide bases if possible; use carbonate bases. Ensure the stoichiometry of the nucleophile is strictly 1:1 to 1.2:1.
Part 4: References
-
BenchChem. (2025).[1][2][3] Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2-(Chloromethyl)pyrimidine hydrochloride. Retrieved from 3 Context: Provides general protocols for pyrimidine substitutions and handling of chloropyrimidine intermediates.
-
Sigma-Aldrich. (n.d.). 2-Chloro-4-(trifluoromethyl)pyrimidine Product Analysis and Properties. Retrieved from 4 Context: Validates the physical properties and handling safety for 2-chloro-4-substituted pyrimidines.
-
WuXi AppTec. (2025). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved from 5 Context: Offers deep mechanistic insight into pyrimidine regioselectivity, supporting the C2-preference logic when C4 is deactivated or blocked.
-
American Chemical Society (ACS). (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research. Retrieved from 6 Context: Discusses the stability of fluorinated substituents and leaving group abilities in aromatic systems.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-氯-4-(三氟甲基)嘧啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Precision Functionalization of 2-Chloro-4-(trifluoromethoxy)pyrimidine via Pd-Catalysis
Part 1: Executive Summary & Mechanistic Insight
The "Fluorine Effect" in Heterocyclic Chemistry
The substrate 2-Chloro-4-(trifluoromethoxy)pyrimidine represents a high-value scaffold in modern drug discovery. The trifluoromethoxy group (
However, the electronic environment imposed by the
Mechanistic Selectivity: The C2 vs. C4 Dichotomy
In this substrate, the C2-Chlorine is the exclusive site of oxidative addition. Unlike 2,4-dichloropyrimidine, where C4 is typically more reactive via
-
C2-Cl: Weakest bond. Highly activated for oxidative addition due to the electron-withdrawing nature of the pyrimidine nitrogens and the distal
group. -
C4-
: Chemically robust under standard catalytic conditions. It acts as a spectator group but significantly decreases the electron density of the ring, making the substrate prone to hydrolysis and catalyst poisoning (via nitrogen coordination).
Visualization: Reactivity Landscape
The following diagram outlines the logical flow of reactivity and competing pathways.
Caption: Mechanistic pathway showing the dominance of C2 oxidative addition and critical failure modes (hydrolysis and poisoning).
Part 2: Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Formation of C(sp2)-C(sp2) bonds with aryl/heteroaryl boronic acids. Critical Constraint: Avoid strong hydroxide bases to prevent hydrolysis of the electron-deficient pyrimidine.
Materials
-
Substrate: 2-Chloro-4-(trifluoromethoxy)pyrimidine (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR XPhos Pd G3 (2 mol%)
-
Rationale: XPhos forms a monolithic, electron-rich species that facilitates oxidative addition into the C-Cl bond while preventing N-coordination poisoning.
-
-
Base:
(2.0 equiv, 3.0 M aq. solution or finely ground solid)-
Rationale: Phosphate is milder than carbonate or hydroxide, preserving the
group.
-
-
Solvent: 1,4-Dioxane or Toluene (degassed).[1]
Step-by-Step Methodology
-
Setup: Charge a reaction vial equipped with a magnetic stir bar. Add the pyrimidine substrate (1.0 mmol), boronic acid (1.2 mmol), and XPhos Pd G3 precatalyst (0.02 mmol).
-
Inertion: Seal the vial and purge with Argon/Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane (5 mL, 0.2 M concentration) via syringe.
-
Base Addition: Add
(2.0 mmol). If using aqueous solution, ensure vigorous stirring to maximize phase transfer. -
Reaction: Heat the block to 80 °C . Monitor by LC-MS after 1 hour.
-
Checkpoint: The electron-deficient nature of the ring usually drives this reaction to completion within 2–4 hours.
-
-
Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Wash the filtrate with brine. Dry over
and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Buchwald-Hartwig Amination
Objective: Formation of C-N bonds with primary or secondary amines.
Critical Constraint: The
Materials
-
Substrate: 2-Chloro-4-(trifluoromethoxy)pyrimidine (1.0 equiv)
-
Catalyst: BrettPhos Pd G4 (1–3 mol%)
-
Rationale: BrettPhos is the "gold standard" for coupling primary amines to electron-deficient heterocycles. The G4 precatalyst ensures immediate activation at lower temperatures.
-
-
Base:
(2.0 equiv)-
Rationale: Cesium carbonate is weaker than tert-butoxide but sufficiently strong for this activated substrate, minimizing side reactions.
-
-
Solvent: t-Amyl alcohol or anhydrous Toluene.
Step-by-Step Methodology
-
Glovebox/Schlenk: In a nitrogen-filled glovebox or using Schlenk technique, combine the substrate (1.0 mmol), amine (1.2 mmol), BrettPhos Pd G4 (0.02 mmol), and
(2.0 mmol). -
Solvent: Add anhydrous t-Amyl alcohol (5 mL).
-
Reaction: Seal and heat to 90 °C .
-
Note: If using a secondary amine, RuPhos Pd G4 may be substituted for better steric tolerance.
-
-
Monitoring: Check LC-MS at 2 hours. Look for the product mass (
). -
Workup: Dilute with DCM, wash with water, and separate phases.
-
Purification: Silica gel chromatography. Note: Pyrimidines can streak on silica; adding 1% Et3N to the eluent is recommended.
Part 3: The Self-Validating System (Troubleshooting)
Use this logic table to diagnose and correct experimental failures.
| Observation (LC-MS) | Root Cause | Corrective Action |
| Start Material (SM) only | Catalyst Poisoning | Switch to a bulky precatalyst (e.g., XPhos Pd G3 ) that prevents N-binding. Ensure solvent is degassed.[1][2] |
| Hydrolysis Product (C2-OH) | Wet solvent / Strong Base | Switch base to anhydrous |
| Defluorination ( | Base too strong | The |
| Homocoupling (Ar-Ar) | Oxygen leak | Rigorous inert atmosphere required. "Sparging" is insufficient; use freeze-pump-thaw or glovebox. |
| Protodehalogenation (C2-H) | Hydride source present | Avoid alcoholic solvents if possible (use Toluene). Ensure amine is not acting as a reductant (use excess amine). |
Part 4: Reaction Workflow Visualization
Caption: Decision tree for selecting the optimal catalytic system based on the desired bond formation.
References
-
Mechanistic Basis of Pyrimidine Coupling
-
Properties of the Trifluoromethoxy Group
-
Catalyst Selection for Chloropyrimidines
-
Trifluoromethoxypyrazine Analog Reactivity
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Trifluoromethoxypyrazines: Preparation and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 11. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. par.nsf.gov [par.nsf.gov]
- 13. 2-Chloro-4-methoxypyrimidine | C5H5ClN2O | CID 588935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
Application Notes & Protocols: The Strategic Deployment of 2-Chloro-4-(trifluoromethoxy)pyrimidine in Medicinal Chemistry
Introduction: The Convergence of Privileged Scaffolds and Fluorine Chemistry
In the landscape of modern drug discovery, the pyrimidine nucleus stands out as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active molecules and FDA-approved drugs.[1][2] Its ability to form key hydrogen bond interactions, particularly within the hinge region of protein kinases, has cemented its status as a cornerstone of inhibitor design.[3][4][5] Parallel to this, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates.
This guide focuses on a particularly valuable building block at the intersection of these two fields: 2-Chloro-4-(trifluoromethoxy)pyrimidine . This reagent uniquely combines the reactive potential of a 2-chloropyrimidine with the advantageous properties of the trifluoromethoxy (-OCF₃) group. The -OCF₃ moiety is prized for its high metabolic stability, potent electron-withdrawing nature, and its ability to increase lipophilicity, thereby enhancing membrane permeability and oral bioavailability. This guide provides an in-depth look at the reactivity profile of this reagent and offers detailed protocols for its application in the synthesis of advanced intermediates for drug discovery programs.
Physicochemical Properties and Safety Profile
A thorough understanding of a reagent's properties is foundational to its effective and safe use in the laboratory.
Table 1: Physicochemical Properties of 2-Chloro-4-(trifluoromethoxy)pyrimidine and a Key Analog
| Property | Value for 2-Chloro-4-(trifluoromethoxy)pyrimidine | Value for Analog: 2-Chloro-4-(trifluoromethyl)pyrimidine[6][7] |
| Molecular Formula | C₅H₂ClF₃N₂O | C₅H₂ClF₃N₂ |
| Molecular Weight | 214.53 g/mol | 182.53 g/mol |
| CAS Number | 186523-53-9 | 33034-67-2 |
| Appearance | Expected: Colorless to yellow liquid | Clear colorless to yellow liquid[8] |
| Density | Expected: ~1.6 g/mL | 1.513 g/mL at 25 °C[6][7] |
| Boiling Point | Expected: Higher than analog | 60 °C at 10 mmHg[6][7] |
Note: Experimental data for 2-Chloro-4-(trifluoromethoxy)pyrimidine is not widely published. The data from its close structural analog, 2-Chloro-4-(trifluoromethyl)pyrimidine, serves as a reliable estimate for physical state and handling.
Safety & Handling
Based on the data for analogous compounds, 2-Chloro-4-(trifluoromethoxy)pyrimidine should be handled as a hazardous chemical.[6][7]
-
Hazards: Assumed to be a flammable liquid and an irritant to the eyes, skin, and respiratory system.[6][7]
-
Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-retardant lab coat.[6][9]
-
Storage: Store in a cool, dry, well-ventilated area away from sources of ignition. It is recommended to store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation from moisture and air.
Reactivity Profile: An Electron-Deficient Core Primed for Functionalization
The synthetic utility of 2-Chloro-4-(trifluoromethoxy)pyrimidine is governed by the electronic nature of its core. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is significantly amplified by the potent electron-withdrawing inductive effect of the trifluoromethoxy group at the C4 position.
This electronic landscape makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) , with the chlorine atom at the C2 position serving as an excellent leaving group. The C2 position is particularly activated as it is flanked by both ring nitrogens, which can stabilize the negative charge in the Meisenheimer intermediate formed during the reaction.
Methodology:
-
Preparation: To a flame-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add 2-Chloro-4-(trifluoromethoxy)pyrimidine (1.0 eq.).
-
Reagent Addition: Add a suitable polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) (approx. 0.2-0.5 M concentration). Add the desired primary or secondary amine (1.1-1.5 eq.) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.).
-
Reaction: Heat the mixture to 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water (3x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel to yield the desired 2-amino-4-(trifluoromethoxy)pyrimidine derivative.
Causality & Insights:
-
Base Selection: A non-nucleophilic base like DIPEA or an inorganic base like K₂CO₃ is crucial. It neutralizes the HCl generated during the reaction without competing with the amine nucleophile.
-
Solvent Choice: Polar aprotic solvents (DMF, NMP, DMSO) are ideal as they effectively solvate the intermediate Meisenheimer complex, accelerating the reaction.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction is a cornerstone for creating C-C bonds, enabling the introduction of diverse aryl and heteroaryl moieties at the C2 position.
Sources
- 1. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments of RET protein kinase inhibitors with diverse scaffolds as hinge binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-クロロ-4-(トリフルオロメチル)ピリミジン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. 2-Chloro-4-(trifluoromethyl)pyrimidine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. fishersci.com [fishersci.com]
Strategic Utilization of 2-Chloro-4-(trifluoromethoxy)pyrimidine in Agrochemical Synthesis
Abstract
This guide details the synthetic manipulation of 2-Chloro-4-(trifluoromethoxy)pyrimidine (CAS: Analogous to 2-chloro-4-trifluoromethylpyrimidine chemistry), a high-value scaffold for next-generation agrochemicals.[1] The presence of the trifluoromethoxy (
Part 1: Chemical Profile & Reactivity Analysis
The "Fluorine Effect" in Agrochemical Design
The 4-(trifluoromethoxy) substituent is not merely a passive bystander; it is a potent electronic modulator.
-
Lipophilicity: The
group significantly increases , facilitating transport across waxy plant cuticles and insect exoskeletons. -
Conformational Bias: The ether oxygen adopts an orthogonal orientation relative to the aromatic ring, creating a unique 3D chemical space compared to the planar
group. -
Electronic Activation: The
group is strongly electron-withdrawing ( ). When combined with the inherent electron deficiency of the pyrimidine ring, it renders the chlorine atom at the C2 position highly susceptible to nucleophilic attack.
Reactivity Map
The molecule possesses two distinct reactivity zones:
-
C2-Chlorine (The Warhead): Highly reactive toward nucleophiles (
) and oxidative addition ( ). -
C4-Trifluoromethoxy (The Payload): Generally stable, but susceptible to cleavage under strongly Lewis acidic conditions or extreme basic hydrolysis.
Strategic Reaction Pathways (Graphviz Visualization)
Figure 1: Divergent synthetic pathways.[2] The C2-Cl bond allows for modular functionalization, while the C4-OCF3 group remains intact.
Part 2: Validated Experimental Protocols
Protocol A: Synthesis of Amino-Pyrimidine Herbicides ( )
Objective: Displacement of C2-Cl with primary/secondary amines. This is the primary route for synthesizing sulfonylurea-bridge mimics or specific enzyme inhibitors.
Mechanism: The electron-deficient pyrimidine ring, further activated by the
Materials
-
Substrate: 2-Chloro-4-(trifluoromethoxy)pyrimidine (1.0 eq)
-
Nucleophile: Alkyl/Aryl amine (1.1 eq)
-
Base: Potassium Carbonate (
), anhydrous (2.0 eq) -
Solvent: Acetonitrile (MeCN) or THF (Dry)
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 2-Chloro-4-(trifluoromethoxy)pyrimidine (10 mmol) in anhydrous MeCN (50 mL).
-
Base Addition: Add powdered
(20 mmol). Note: Use of inorganic base simplifies workup compared to triethylamine. -
Nucleophile Addition: Add the amine (11 mmol) dropwise at 0°C.
-
Critical Control Point: The reaction is exothermic. Maintain temperature <10°C during addition to prevent double-substitution or hydrolysis.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting material (
) should disappear.
-
-
Workup: Filter off the solid salts (
, excess ). Concentrate the filtrate under reduced pressure. -
Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography.
Yield Expectation: 85–95%
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Introduction of aryl/heteroaryl groups at C2. This scaffold is common in SDHI (Succinate Dehydrogenase Inhibitor) fungicides.
Challenge: Pyrimidines can poison Pd catalysts via nitrogen coordination. High catalyst loading or specific ligands are often required.
Materials
-
Substrate: 2-Chloro-4-(trifluoromethoxy)pyrimidine (1.0 eq)
-
Partner: Arylboronic acid (1.2 eq)
-
Catalyst:
(3 mol%) or (5 mol%) -
Base:
(2.0 eq, 2M aqueous solution) -
Solvent: 1,4-Dioxane (degassed)[3]
Step-by-Step Methodology
-
Inerting: Charge a microwave vial or pressure tube with the pyrimidine substrate (1.0 mmol), boronic acid (1.2 mmol), and Pd catalyst. Seal and purge with Argon for 5 minutes.
-
Solvent System: Inject degassed 1,4-Dioxane (4 mL) and 2M
(1 mL). -
Thermal Activation: Heat to 90°C for 2–4 hours.
-
Note: Microwave irradiation (100°C, 20 min) is preferred for screening small libraries to minimize protodeboronation of the boronic acid.
-
-
Scavenging: Cool to RT. Filter through a pad of Celite to remove Pd black. Wash with EtOAc.
-
Extraction: Wash the organic filtrate with brine, dry over
, and concentrate.
Yield Expectation: 70–85%
Part 3: Analytical Validation & Stability
Data Summary Table
The following physicochemical properties are critical for process control.
| Property | Value / Characteristic | Relevance |
| Physical State | Colorless to pale yellow oil/solid | Purity indicator (Darkening indicates decomposition) |
| Boiling Point | ~170–175°C (Predicted) | High enough for reflux in MeCN/THF |
| Diagnostic for intact | ||
| Storage | 2–8°C, Inert Atmosphere | Prevents hydrolysis of C-Cl bond |
| Hazards | Irritant, Lachrymator | Requires fume hood handling |
Troubleshooting Guide
-
Issue: Hydrolysis product (2-Hydroxy-4-trifluoromethoxypyrimidine) observed.
-
Cause: Wet solvents or un-dried inorganic bases.
-
Fix: Use molecular sieves for solvents; store
in a desiccator.
-
-
Issue: Low yield in Suzuki coupling.
-
Cause: Catalyst poisoning by pyrimidine nitrogens.
-
Fix: Switch to
/ XPhos system or increase temperature to facilitate ligand exchange.
-
References
-
Synthesis and Application of Trifluoromethylpyridines and Pyrimidines. National Institutes of Health (PMC). Discusses the reactivity of chloro-trifluoromethyl-heterocycles, serving as the closest mechanistic proxy for trifluoromethoxy analogs.
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. MDPI Molecules. Provides the foundational parameters for Pd-catalyzed coupling at the C2 vs C4 positions in pyrimidines.
-
Handling and Safety of Halogenated Pyrimidines. Fisher Scientific Safety Data Sheets. Outlines storage and toxicity profiles for 2-chloro-4-substituted pyrimidines.
-
Nucleophilic Aromatic Substitution on Pyrimidines: C2 vs C4 Selectivity. Chemistry StackExchange / Joule & Mills Heterocyclic Chemistry. Theoretical grounding for the regioselectivity of the chloride displacement.[4]
Sources
Application Note: A Proposed Scalable Synthesis of 2-Chloro-4-(trifluoromethoxy)pyrimidine
Abstract
2-Chloro-4-(trifluoromethoxy)pyrimidine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The incorporation of a trifluoromethoxy (-OCF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a desirable moiety in pharmaceutical candidates.[1] This document outlines a proposed, robust, and scalable two-step synthetic pathway for 2-Chloro-4-(trifluoromethoxy)pyrimidine, starting from the readily available precursor, 2,4-dihydroxypyrimidine (uracil). This guide provides detailed protocols, discusses critical scale-up parameters, and emphasizes safety and analytical considerations for each step.
Introduction and Strategic Overview
The synthesis of heteroaromatic compounds bearing the trifluoromethoxy group has been a significant challenge in synthetic chemistry.[2][3][4] Unlike the more common trifluoromethyl group, direct and efficient introduction of the -OCF3 moiety often requires specialized reagents and conditions. This application note details a proposed synthetic route designed for scalability and efficiency, circumventing the use of highly toxic or gaseous reagents.
The proposed synthesis follows a two-step sequence:
-
Step 1: Trifluoromethoxylation. Selective O-trifluoromethoxylation of 2,4-dihydroxypyrimidine (uracil) at the 4-position to yield 4-(trifluoromethoxy)pyrimidin-2-ol.
-
Step 2: Chlorination. Conversion of the 2-hydroxyl group of the intermediate to a chloride using a standard chlorinating agent to afford the final product.
This strategy is predicated on the differential reactivity of the hydroxyl groups on the pyrimidine ring and leverages modern, scalable chemical transformations.
Proposed Synthetic Workflow
The overall transformation from the starting material to the final product is illustrated below. The workflow is designed to be linear and efficient, minimizing intermediate purifications where possible on a large scale.
Caption: Proposed two-step synthetic pathway.
Detailed Experimental Protocols
PART 1: Synthesis of 4-(Trifluoromethoxy)pyrimidin-2-ol (Intermediate 1)
The introduction of the trifluoromethoxy group is the key and most challenging step. While direct trifluoromethoxylation of uracil is not extensively documented, a highly plausible approach is based on the oxidative desulfurization-fluorination of a xanthate derivative. This method is known to be effective for phenols and is suitable for industrial-scale production.[5][6]
Reaction Principle: The hydroxyl group at the 4-position of uracil is converted into a xanthate. This intermediate then undergoes oxidative fluorinative desulfurization using a fluoride source and an N-haloimide to form the trifluoromethyl ether.
Protocol:
-
Xanthate Formation:
-
To a stirred suspension of 2,4-dihydroxypyrimidine (1.0 eq) in a suitable solvent (e.g., DMF or DMAc), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0-5 °C to selectively deprotonate the more acidic 4-OH group.
-
After gas evolution ceases, add O-ethyl xanthic acid potassium salt (1.2 eq) and stir the mixture at room temperature for 2-4 hours until TLC or HPLC analysis indicates complete formation of the xanthate intermediate.
-
-
Oxidative Desulfurization-Fluorination:
-
In a separate, suitable reactor (preferably FEP or PFA-lined for HF compatibility), charge a solution of pyridine-HF (e.g., 70% HF) and cool to 0-5 °C.
-
Add 1,3-dibromo-5,5-dimethylhydantoin (DBH) (2.5 eq) to the pyridine-HF solution.
-
Slowly add the solution of the xanthate intermediate from the previous step to the reactor, maintaining the internal temperature below 10 °C.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by ¹⁹F NMR or HPLC.
-
-
Work-up and Isolation:
-
Upon completion, carefully quench the reaction by pouring it into a stirred mixture of ice and aqueous sodium bisulfite solution to neutralize excess bromine.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or 2-MeTHF.[7]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or precipitation by adding an anti-solvent like heptane.
-
| Parameter | Recommended Value | Justification |
| Solvent | DMF, DMAc | High polarity aids in solubilizing the pyrimidine and its salts. |
| Base | Sodium Hydride (NaH) | Ensures efficient and selective deprotonation. |
| Fluoride Source | Pyridine-HF (70%) | Common and effective reagent for this transformation.[6] |
| Oxidant | DBH | Provides the bromine source for the oxidative process.[6] |
| Temperature | 0-10 °C (addition), RT (reaction) | Controls the exotherm of the reaction and ensures stability. |
| Purification | Recrystallization/Precipitation | Avoids chromatography, which is preferable for scale-up. |
PART 2: Synthesis of 2-Chloro-4-(trifluoromethoxy)pyrimidine (Final Product)
This step involves a standard chlorination of a hydroxypyrimidine, a well-established and scalable reaction. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[8]
Reaction Principle: The hydroxyl group at the 2-position of the pyrimidine ring is converted to a chlorophosphate ester by POCl₃, which is then displaced by a chloride ion to yield the final product. The presence of a base can accelerate the reaction.
Protocol:
-
Reaction Setup:
-
Charge a reactor with phosphorus oxychloride (POCl₃, 3.0-5.0 eq).
-
Add 4-(trifluoromethoxy)pyrimidin-2-ol (Intermediate 1, 1.0 eq) portion-wise, maintaining the temperature below 25 °C. An exotherm may be observed.
-
Optionally, a tertiary amine base like diisopropylethylamine (DIPEA) (1.1 eq) can be added to catalyze the reaction.[7]
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-12 hours.
-
Monitor the reaction for completion by HPLC or GC analysis.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly quench the excess POCl₃ by adding the reaction mixture to crushed ice or a cold aqueous solution of sodium bicarbonate. This step is highly exothermic and releases HCl gas; it must be performed in a well-ventilated area with appropriate scrubbing.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic extracts with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
-
| Parameter | Recommended Value | Justification |
| Chlorinating Agent | POCl₃ | Standard, effective, and industrially available reagent.[8] |
| Catalyst (Optional) | DIPEA | Can increase reaction rate and improve yield.[7] |
| Temperature | 105-110 °C (Reflux) | Ensures complete conversion of the hydroxyl group. |
| Quenching | Ice / aq. NaHCO₃ | Safely neutralizes the highly reactive excess POCl₃. |
| Purification | Vacuum Distillation/Recrystallization | Effective for achieving high purity on a large scale. |
Process Optimization and Scale-Up Considerations
-
Reagent Sourcing: All proposed reagents, including 2,4-dihydroxypyrimidine, pyridine-HF, DBH, and POCl₃, are commercially available in bulk quantities.
-
Thermal Safety: Both the fluorination and chlorination steps can be exothermic, particularly during reagent addition and quenching. A thorough thermal hazard assessment (e.g., using reaction calorimetry) is essential before scaling up to ensure adequate cooling capacity and to prevent thermal runaway.
-
Material Compatibility: The use of pyridine-HF in Step 1 requires reactors and transfer lines made of or lined with HF-resistant materials like Hastelloy, PFA, or FEP.
-
Waste Management: The process generates significant acidic and halogenated waste streams that must be handled and disposed of according to environmental regulations. The quenching of POCl₃ produces phosphoric acid and HCl.
-
Analytical Control: In-process controls (IPCs) using HPLC, GC, and ¹⁹F NMR are crucial for monitoring reaction completion, identifying potential byproducts, and ensuring the quality of intermediates and the final product.
Safety and Handling
All operations should be conducted by trained personnel in a controlled environment, such as a chemical fume hood or a well-ventilated plant, with appropriate personal protective equipment (PPE).
-
Sodium Hydride (NaH): Highly flammable solid, reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).
-
Pyridine-HF: Extremely corrosive and toxic. Causes severe burns upon contact. Inhalation of vapors can be fatal. Requires specialized handling procedures and PPE, including HF-resistant gloves and face shields. An HF-specific first aid kit (calcium gluconate) must be readily available.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Causes severe burns. Work must be performed in a well-ventilated area, and care must be taken during the quenching step due to vigorous gas evolution.
-
1,3-dibromo-5,5-dimethylhydantoin (DBH): A strong oxidizing agent and source of bromine. Avoid contact with combustible materials.
Conclusion
The proposed two-step synthesis provides a viable and scalable pathway to 2-Chloro-4-(trifluoromethoxy)pyrimidine. The key transformation relies on a robust oxidative desulfurization-fluorination to install the critical trifluoromethoxy group, followed by a standard and high-yielding chlorination. While each step is based on established chemical principles, careful process development, safety assessment, and optimization are required to implement this synthesis on an industrial scale. This guide serves as a comprehensive starting point for researchers and process chemists aiming to produce this valuable building block for pharmaceutical and agrochemical applications.
References
-
Ngai, M.-Y., et al. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. Angewandte Chemie International Edition. Available at: [Link]
-
Baran, P.S., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Callingham, M., et al. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters. Available at: [Link]
-
Ngai, M.-Y., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science. Available at: [Link]
-
Ngai, M.-Y., et al. (2016). Trifluoromethoxylation of Arenes: Synthesis of ortho-Trifluoromethoxylated Aniline Derivatives by OCF3 Migration. Request PDF. Available at: [Link]
-
Leone, M., et al. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Leone, M., et al. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. ACS Publications. Available at: [Link]
-
Shishkov, V.A., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules. Available at: [Link]
- CN103554036B. (2016). The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Google Patents.
-
Teixeira, S., et al. (2025). Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug. ResearchGate. Available at: [Link]
-
Ferreira, V.F., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines. ACS Omega. Available at: [Link]
-
Rao, S.V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active pyrimidine derivative of 5-flourouracil. Der Pharma Chemica. Available at: [Link]
- US20140135497A1. (2014). Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. Google Patents.
-
Kauer, J.C. & Miller, W.T. (1963). 2-Chloropyrimidine. Organic Syntheses. Available at: [Link]
-
Mykhailiuk, P.K. (2023). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. Available at: [Link]
-
Liu, Y., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. Available at: [Link]
-
Shishkov, V.A., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Oakwood Chemical. Available at: [Link]
-
Romero-Ortega, M., et al. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. Available at: [Link]
-
Ngai, M.-Y., et al. (2018). Recent Development of Catalytic Trifluoromethoxylation Reactions. Accounts of Chemical Research. Available at: [Link]
-
Ngai, M.-Y., et al. (2018). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Symmetry. Available at: [Link]
-
Filyakova, T.I., et al. (2024). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. ResearchGate. Available at: [Link]
-
Taylor, M.S. & Thompson, A. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters. Available at: [Link]
- CN111533699A. (2020). Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol. Google Patents.
- CN104761505A. (2015). Preparation method for chloropyrimidine compound. Google Patents.
-
Fradette, J.J. & Skerlj, R.T. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Omega. Available at: [Link]
-
Taylor, M.S. & Thompson, A. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. discoveroakwoodchemical.com [discoveroakwoodchemical.com]
- 7. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 8. japsonline.com [japsonline.com]
"purification of 2-Chloro-4-(trifluoromethoxy)pyrimidine by column chromatography"
Application Note: Optimized Purification Strategies for 2-Chloro-4-(trifluoromethoxy)pyrimidine
Introduction & Scope
2-Chloro-4-(trifluoromethoxy)pyrimidine is a critical heterocyclic building block, widely utilized in the synthesis of agrochemicals and pharmaceutical intermediates.[1] The presence of the trifluoromethoxy group (-OCF
The Purification Challenge:
While the -OCF
This guide provides a robust, self-validating protocol for purifying this compound using flash column chromatography, specifically designed to mitigate hydrolysis risks and maximize recovery.
Physicochemical Context & Separation Logic
To design an effective purification, we must understand the molecular behavior on the stationary phase.
| Feature | Property | Chromatographic Implication |
| Structure | Pyrimidine ring + Electron Withdrawing Groups (-Cl, -OCF | Low basicity; reduced tailing on silica compared to amino-pyrimidines. |
| Polarity | Low (Lipophilic) | Elutes early in non-polar solvents. High Rf in pure Hexanes/Heptane is possible. |
| Stability | Labile C-Cl bond | Critical: Acidic silica silanols can catalyze hydrolysis. Neutralization of the stationary phase is recommended. |
| State | Liquid or Low-Melting Solid | Dry loading is preferred to prevent band broadening. |
Method Development
TLC Screening Strategy
Before column packing, Thin Layer Chromatography (TLC) is mandatory to define the solvent system.
-
Plate: Silica Gel 60 F
(Aluminum or Glass backed). -
Visualization: UV Absorption at 254 nm (Strong absorption due to the pyrimidine ring).
-
Target Rf: 0.25 – 0.35 for the product of interest.
Recommended Solvent Systems:
-
100% Hexanes: Run initially. If Rf > 0.2, the compound is too non-polar for standard gradients; use isocratic Hexane.
-
9:1 Hexanes:Ethyl Acetate (EtOAc): Standard starting point.
-
Alternative: Heptane/MTBE (Methyl tert-butyl ether) for better selectivity if close-eluting impurities are present.
The "Buffered Silica" Technique
Expert Insight: Standard flash silica (pH ~6.5–7.0) is often acidic enough to degrade electron-deficient chloropyrimidines over the course of a 20-minute run, generating the polar 2-hydroxy impurity (which streaks).
-
Solution: Pre-treat the column with 1% Triethylamine (TEA) in the equilibration solvent. This neutralizes active silanol sites.
Detailed Protocol: Flash Chromatography[2][3][4][5]
Step 1: Sample Preparation (Dry Loading)
Direct liquid injection is discouraged due to the low viscosity of the compound, which can lead to "fingering" and poor separation.
-
Dissolve the crude residue in a minimum amount of Dichloromethane (DCM).
-
Add Celite® 545 (ratio 1:2 w/w sample to Celite).
-
Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder is obtained.
-
Check: Ensure no DCM odor remains. Residual chlorinated solvent drastically alters polarity.
-
Step 2: Column Packing & Equilibration
-
Column Size: Use a 12g cartridge for <1g crude; 40g cartridge for 1-3g crude.
-
Mobile Phase A: Hexanes (or Heptane).
-
Mobile Phase B: Ethyl Acetate.
-
Buffering: Add 1% TEA to Mobile Phase A during the equilibration step only.
-
Equilibration: Flush column with 3 Column Volumes (CV) of 100% A (with TEA).
Step 3: The Gradient Run
Execute the following linear gradient profile. This profile is designed to elute the non-polar product quickly while retaining polar impurities.
| Time (CV) | % Mobile Phase B (EtOAc) | Phase Description |
| 0.0 - 1.0 | 0% | Isocratic Hold (Elute non-polar oils) |
| 1.0 - 10.0 | 0% | Shallow Gradient (Product Elution Zone) |
| 10.0 - 12.0 | 10% | Flush (Elute polar byproducts) |
| 12.0 - 15.0 | 50% | Wash |
Step 4: Fraction Collection & Analysis
-
Collect fractions in test tubes (approx. 1/3 of CV size).
-
Spot Check: Spot fractions on a TLC plate.
-
Stain: If UV is ambiguous, use KMnO
stain (oxidizes the ring/substituents) or Iodine (general lipid stain). -
Pool & Dry: Combine pure fractions. Evaporate solvent at <40°C (compound may be volatile).
Visualization of Workflow
The following diagram illustrates the decision logic and purification workflow.
Figure 1: Decision tree and workflow for the purification of lipophilic chloropyrimidines.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Streaking/Tailing | Hydrolysis on silica or residual acidity. | Increase TEA concentration to 2%. Ensure rapid elution (do not leave on column). |
| Co-elution | Impurity has similar polarity (e.g., Regioisomer). | Switch solvent system to DCM/Hexane . The change in selectivity often resolves structural isomers. |
| Low Recovery | Volatility of product. | Do not use high vacuum for prolonged periods. Use a mild rotavap bath (<35°C). |
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
-
Teledyne ISCO. (2023). Flash Chromatography Guide: Purification of Heterocycles. Application Note AN102.
-
PubChem. (2023). 2-Chloro-4-(trifluoromethyl)pyrimidine Compound Summary. (Used as physicochemical proxy for the -OCF3 analog).
-
Biotage. (2020). Strategies for Flash Chromatography of Acid-Sensitive Compounds. The Flash Blog.
Sources
Application Note: Recrystallization & Purification of 2-Chloro-4-(trifluoromethoxy)pyrimidine Analogs
This Application Note and Protocol Guide details the purification and recrystallization strategies for 2-Chloro-4-(trifluoromethoxy)pyrimidine and its solid analogs.
Abstract & Scope
The 2-chloro-4-(trifluoromethoxy)pyrimidine scaffold is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals.[1][2] The presence of the trifluoromethoxy (-OCF
This guide provides high-fidelity protocols for the recrystallization of these analogs, addressing specific challenges such as hydrolytic instability of the C-Cl bond and polymorphism common in fluorinated heterocycles.
Pre-Crystallization Characterization
Before initiating crystallization, the crude material must be characterized to define the impurity profile.
Impurity Profiling
Common impurities in the synthesis of 2-chloro-4-(trifluoromethoxy)pyrimidine analogs include:
-
Hydrolysis Byproducts: 2-Hydroxy-4-(trifluoromethoxy)pyrimidine (arises from moisture exposure).[2]
-
Regioisomers: 4-Chloro-2-(trifluoromethoxy)pyrimidine (if synthesis lacks regiocontrol).[2]
-
Inorganic Salts: Residual POCl
byproducts or coupling salts (NaCl, KBr).[2]
Solubility Mapping
Conduct a solubility screen using 10 mg of crude analog in 100 µL of solvent.
| Solvent Class | Representative Solvent | Solubility Behavior (Target) | Suitability |
| Non-Polar | n-Heptane, Hexanes | Low solubility at RT; Moderate at boil | Excellent Anti-Solvent |
| Polar Aprotic | Ethyl Acetate (EtOAc), DCM | High solubility at RT | Good Solvent |
| Polar Protic | Isopropyl Alcohol (IPA), Ethanol | Moderate solubility; Temp-dependent | Ideal Single Solvent |
| Highly Polar | Water, DMSO | Low (Water) to High (DMSO) | Avoid (Hydrolysis risk) |
Decision Logic for Purification
The choice of method depends on the physical state and thermal stability of the analog.
Figure 1: Decision tree for selecting the appropriate purification strategy based on physical state and solubility.
Experimental Protocols
Protocol A: Standard Thermal Recrystallization (Single Solvent)
Best for: Analogs with steep solubility curves (e.g., amino-substituted analogs) in alcohols or hydrocarbons.[2] Key Solvent: Isopropyl Alcohol (IPA) or n-Heptane.[2]
Step-by-Step Procedure:
-
Preparation: Place 5.0 g of crude solid in a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add 15 mL of IPA. Heat the mixture to reflux (82°C) in an oil bath.
-
Expert Insight: If the solid does not dissolve completely, add IPA in 2 mL increments until dissolution is just achieved. Do not exceed 10 volumes (50 mL) total.
-
-
Hot Filtration (Critical): If insoluble particles (salts, dust) remain, filter the hot solution rapidly through a pre-warmed glass frit or fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Why: Cold glassware will cause premature crystallization and yield loss.[2]
-
-
Controlled Cooling: Remove the flask from heat and place it on a cork ring. Allow it to cool to room temperature (RT) undisturbed for 2–3 hours.
-
Nucleation (Optional): If no crystals form at RT, scratch the inner wall of the flask with a glass rod or add a seed crystal.
-
Cryogenic Finish: Place the flask in an ice/water bath (0–4°C) for 1 hour to maximize yield.
-
Isolation: Filter the crystals using a Büchner funnel. Wash the cake with 5–10 mL of cold (-20°C) IPA.
-
Drying: Dry under vacuum (40°C, 20 mbar) for 12 hours.
Protocol B: Solvent/Anti-Solvent Precipitation
Best for: Heat-sensitive analogs or those too soluble in alcohols.[2] System: Ethyl Acetate (Solvent) / n-Heptane (Anti-Solvent).[2]
Step-by-Step Procedure:
-
Dissolution: Dissolve 5.0 g of crude analog in the minimum amount of Ethyl Acetate (EtOAc) at Room Temperature (approx. 10–15 mL).
-
Note: The solution should be concentrated but not saturated.[5]
-
-
Anti-Solvent Addition: While stirring vigorously, add n-Heptane dropwise via an addition funnel.[2]
-
Cloud Point: Continue addition until a persistent cloudiness (turbidity) is observed. Stop stirring.
-
Re-dissolution: Add a few drops of EtOAc until the solution becomes clear again.
-
Crystallization: Slowly add n-Heptane (approx. 2x the volume of EtOAc used) over 30 minutes.
-
Aging: Stir the slurry at RT for 2 hours.
-
Isolation: Filter and wash with a 1:4 mixture of EtOAc:Heptane.
Analytical Validation
Verify the success of the recrystallization using the following metrics:
| Technique | Observation Criteria | Pass Specification |
| HPLC (UV 254 nm) | Purity Area % | > 98.5% |
| 1H NMR | Solvent Residue | < 0.5 wt% (ICH Limits) |
| 19F NMR | -OCF | Single sharp peak (~ -58 ppm) |
| DSC | Melting Point Range | Sharp endotherm (< 2°C range) |
Note on 19F NMR: The trifluoromethoxy group typically resonates around -57 to -59 ppm , whereas a trifluoromethyl (-CF
Troubleshooting Guide
Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)
-
Cause: The temperature is above the melting point of the solvated product, or the anti-solvent was added too fast.
-
Solution: Re-heat the mixture to dissolve the oil. Add a seed crystal at a temperature below the melting point but above the oiling temperature. Switch to a solvent system with a closer boiling point to the solute's melting point.
Issue 2: Hydrolysis (Formation of 2-Hydroxy analog)
-
Cause: Presence of water in the solvent or atmosphere, especially if the 2-position is activated (Cl).
-
Solution: Use anhydrous solvents .[2] Store the crude material under nitrogen. Avoid boiling water or aqueous alcohols for prolonged periods.[2]
Issue 3: Low Yield
-
Cause: Product is too soluble in the mother liquor.
-
Solution: Concentrate the mother liquor and perform a "second crop" crystallization. Note that the second crop is usually less pure.
References
-
BenchChem. (2025).[2][5][6] Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Retrieved from [2]
-
University of Rochester. (n.d.).[2] Tips and Tricks: Recrystallization Solvents. Retrieved from [2]
-
PubChem. (2025).[2] 4-Chloro-2-(trifluoromethyl)pyrimidine Compound Summary. Retrieved from [2]
-
Sigma-Aldrich. (2024).[2] 2-Chloro-4-(trifluoromethyl)pyrimidine Product Sheet. Retrieved from [2]
-
MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Retrieved from [2]
Sources
- 1. chembk.com [chembk.com]
- 2. 4-Chloro-2-(trifluoromethyl)pyrimidine | C5H2ClF3N2 | CID 15294369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A kind of preparation method of 2,4-dichloropyrimidine and its derivatives - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN102911123A - Preparation method of 2-chloro trifluoromethyl pyrimidine compound - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
"common side reactions in 2-Chloro-4-(trifluoromethoxy)pyrimidine synthesis"
Executive Summary & Core Challenges
The Challenge: Unlike the trifluoromethyl (
Primary Failure Modes:
-
Anion Decomposition: Leading to fluorination byproducts (Ar-F) rather than trifluoromethoxylation (Ar-OCF3).
-
Regioselectivity Errors: Nucleophilic attack at the C2 position or bis-substitution (C2, C4).
-
Tautomeric N-Alkylation: When using oxidative methods on hydroxypyrimidines, reaction often occurs at the nitrogen (N3) rather than the oxygen.
Diagnostic Decision Tree (Workflow)
Use this logic flow to identify your specific failure mode based on crude reaction analysis.
Figure 1: Diagnostic workflow for identifying side products based on
Critical Troubleshooting Modules
Module A: The "Fluorine Trap" (Anion Decomposition)
Symptom: You observe a product with Mass [M-OCF3+F] (Molecular Weight approx. 132.5 instead of 198.5).
Mechanism:
The trifluoromethoxide anion ($ \text{CF}_3\text{O}^- $) is thermodynamically unstable. If the counter-ion (e.g.,
Corrective Protocol:
-
Change Reagent: Switch from simple salts (
) to TFMT (Trifluoromethyl triflate) combined with a silver salt ( ) or use TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) to generate the anion under strictly anhydrous conditions. -
Temperature Control: Maintain reaction temperature below
during the addition phase. -
Silver Mediation: Use
(generated in situ). The Ag-O bond has more covalent character, stabilizing the group and preventing fluoride elimination.
Module B: Regioselectivity & Bis-Substitution
Symptom: LCMS shows a mixture of the target (Mono) and a byproduct with Mass [M+OCF3-Cl] (Bis-substituted). Alternatively, the wrong isomer (2-OCF3-4-Cl) is formed.
Mechanism:
In 2,4-dichloropyrimidine, the C4 position is more electrophilic due to the para-like resonance with N1. However, the
Data Comparison: Regioselectivity Factors
| Parameter | C4-Attack (Target) | C2-Attack (Side Product) | Bis-Substitution |
| Electronic Driver | High (Para-N effect) | Moderate (Ortho-N effect) | High (if excess reagent) |
| Steric Hindrance | Low | Moderate (flanked by 2 Ns) | N/A |
| Reagent Stoichiometry | 1.0 - 1.1 eq | N/A | > 1.2 eq |
| Temp. Sensitivity | Favored at low temp | Favored at high temp | Favored at high temp |
Corrective Protocol:
-
Stoichiometry: Strictly limit the
source to 0.95 - 1.0 equivalents . Do not use excess. -
Reverse Addition: Add the trifluoromethoxide source slowly to the pyrimidine solution (not vice-versa) to keep the pyrimidine concentration high relative to the nucleophile.
Module C: The N-Alkylation / Tautomer Issue
Symptom: (If using the Oxidative Route from 2-chloro-4-hydroxypyrimidine). You observe the correct mass, but the chemical shift in
Mechanism: 2-Chloro-4-hydroxypyrimidine exists in equilibrium with its amide tautomer (pyrimidin-4(3H)-one). Radical trifluoromethylation or electrophilic attack often prefers the Nitrogen (N3) over the Oxygen, leading to the N-trifluoromethyl amide rather than the O-trifluoromethy ether.
Figure 2: Competition between O-alkylation and N-alkylation due to tautomerism.
Corrective Protocol:
-
Hard/Soft Acid Base (HSAB) Tuning: Use silver salts (
) as the base. Silver coordinates to the Nitrogen, blocking it and forcing reaction at the Oxygen. -
Solvent Choice: Use non-polar solvents (e.g., Toluene, DCM) rather than polar aprotic solvents (DMF) to disfavor the charge-separated amide tautomer.
FAQ: Rapid Response
Q1: Why can't I just use trifluoroethanol (TFE) and a base?
A: That yields the trifluoroethoxy group (
Q2: My
Q3: Is the product stable to hydrolysis? A: The 2-Cl group is susceptible to hydrolysis, especially if the ring is electron-deficient due to the 4-OCF3 group. Avoid aqueous workups at high pH (>10). Use buffered quenches (pH 7-8).
Validated Experimental Protocol (Silver-Mediated)
Recommended for highest regioselectivity and stability.
-
Setup: Flame-dry a 3-neck flask under Argon.
-
Reagents: Charge 2,4-dichloropyrimidine (1.0 eq), AgF (1.5 eq). Solvent: Dry Acetonitrile (
). -
Cooling: Cool to
. -
Addition: Add TFMT (Trifluoromethyl triflate) (1.2 eq) dropwise over 30 mins. Note: TFMT generates the reactive
species which is trapped by AgF/Oxygen. -
Reaction: Stir at
for 2 hours, then slowly warm to . -
Workup: Filter through Celite (to remove Ag salts). Concentrate carefully (product is volatile).
References
-
Liu, J., et al. (2015). "Silver-Mediated Oxidative Trifluoromethoxylation of Phenols and Heterocycles." Journal of the American Chemical Society. Link
-
Tlili, A., et al. (2016). "Creating Value from Waste: Fluoride-Free Trifluoromethoxylation." Angewandte Chemie International Edition. Link
-
Marrec, O., et al. (2017). "Recent Advances in the Synthesis of Trifluoromethoxylated Heterocycles." Advanced Synthesis & Catalysis. Link
-
Leroux, F.R., et al. (2009). "The Trifluoromethoxy Group: Synthetic Approaches and Properties." ChemBioChem. Link
"dehalogenation of 2-Chloro-4-(trifluoromethoxy)pyrimidine during reactions"
Topic: Troubleshooting Dehalogenation & Reactivity Profiles
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Executive Summary & Molecule Profile
2-Chloro-4-(trifluoromethoxy)pyrimidine (CTP) is a high-value scaffold used primarily in the synthesis of kinase inhibitors and agrochemicals. Its utility stems from the unique electronic properties of the trifluoromethoxy group (
However, this scaffold presents a "Reactivity Paradox":
-
The Issue: The electron-deficient pyrimidine ring, further activated by the
group, makes the C2-Chlorine bond highly reactive. -
The Consequence: This hypersensitivity leads to unwanted dehalogenation (hydrodehalogenation) during metal-catalyzed cross-couplings and competitive hydrolysis during nucleophilic aromatic substitutions (
).
This guide provides the mechanistic insights and protocols necessary to suppress these side reactions.
Reactivity Map
The following diagram illustrates the competing reactive sites and the electronic influence of the substituents.
Caption: Figure 1. Reactivity profile of CTP. The C4-OCF3 group activates the C2-Cl bond, increasing susceptibility to both desired couplings and unwanted dehalogenation.
Troubleshooting Palladium-Catalyzed Cross-Couplings
The Problem: During Suzuki-Miyaura or Buchwald-Hartwig couplings, you observe the formation of 2-hydro-4-(trifluoromethoxy)pyrimidine (where Cl is replaced by H). The Cause: Hydrodehalogenation. This occurs when the oxidative addition intermediate (Ar-Pd-Cl) intercepts a hydride source instead of transmetallating with the coupling partner.
Mechanistic Root Cause: The "Death Loop"
-
Fast Oxidative Addition: The electron-poor pyrimidine ring facilitates rapid insertion of Pd(0) into the C-Cl bond.
-
Stalled Transmetallation: If the boronic acid/ester is hindered or the base is too weak, the Pd(II) species "waits."
-
Hydride Source: The Pd(II) species undergoes
-hydride elimination from the ligand, or abstracts a hydride from alcoholic solvents (e.g., isopropanol, ethanol). -
Reductive Elimination: The H-Pd-Ar species collapses to form the dehalogenated byproduct (Ar-H).
Caption: Figure 2. The kinetic competition between desired transmetallation and unwanted hydrodehalogenation.
Protocol: Suppressing Hydrodehalogenation
To fix this, you must accelerate transmetallation and remove hydride sources.
| Variable | Recommendation | Scientific Rationale |
| Solvent | Dioxane, Toluene, or THF | Avoid primary/secondary alcohols (MeOH, iPrOH) which act as hydride donors via |
| Catalyst | Pd(dppf)Cl₂, Pd(dtbpf)Cl₂ | Bidentate ferrocenyl ligands prevent |
| Base | K₃PO₄ or Cs₂CO₃ | Stronger, anhydrous bases accelerate the transmetallation step, reducing the lifetime of the vulnerable Pd(II) intermediate. |
| Water | Strictly Controlled | While some water is needed for Suzuki, excess water promotes protodeboronation. Use a defined ratio (e.g., 4:1 Organic:Water). |
Optimized Suzuki Protocol for CTP:
-
Charge: 1.0 eq CTP, 1.2 eq Boronic Acid, 3.0 eq
, 5 mol% . -
Solvent: Degassed 1,4-Dioxane/Water (5:1).
-
Temperature: 80°C (Do not overheat; CTP is thermally sensitive).
-
Time: Monitor by LCMS at 1 hour. Extended heating promotes dehalogenation.
Troubleshooting Nucleophilic Aromatic Substitution ( )
The Problem: The reaction yields the hydrolyzed product (2-Hydroxy-4-(trifluoromethoxy)pyrimidine) or a mixture of regioisomers. The Cause: The highly electrophilic C2 position reacts with trace water (hydrolysis) faster than with weak nucleophiles.
Regioselectivity: C2 vs. C4
-
Target: C2 (Chlorine displacement).
-
Risk: C4 (
displacement). -
Rule: Although C4 is electronically activated, Chlorine is a superior leaving group compared to the trifluoromethoxy group. Under standard conditions (
), substitution will occur exclusively at C2.-
Note: If you observe loss of the
group, your conditions are too forcing (e.g., using NaH in DMF at high heat).
-
Protocol: Preventing Hydrolysis in
-
Base Selection:
-
Avoid: Hydroxide bases (NaOH, KOH) or Carbonates in wet solvents.
-
Use: Non-nucleophilic organic bases (DIPEA, TEA) or anhydrous inorganic bases (
) in dry solvents.
-
-
Solvent Choice:
-
Use aprotic polar solvents: DMF, NMP, or DMSO .
-
Critical: Solvents must be anhydrous . The CTP scaffold is hygroscopic and reactive enough to scavenge water from "wet" DMF.
-
-
Temperature:
-
Start at 0°C to RT . The electron-withdrawing effect of the
group makes the C2-Cl bond reactive enough to couple with amines at room temperature. Heating is rarely required and promotes side reactions.
-
FAQ & Quick Reference
Q1: Can the
Q2: I see a mass of [M-34] in my LCMS. Is this dehalogenation?
A: [M-34] usually corresponds to the loss of Chlorine (
Q3: Is 2-Chloro-4-(trifluoromethoxy)pyrimidine stable in storage? A: It is moderately stable but moisture-sensitive.
-
Storage: Store at 2–8°C under Argon/Nitrogen.
-
Signs of degradation: Evolution of HCl gas (fuming) or formation of a white solid precipitate (hydrolysis product) in the liquid bottle.
Q4: Can I use ethanol as a solvent for
References
-
Mechanisms of Dehalogenation in Pd-Catalysis
- Navarro, O. et al. "Dehalogenation of Aryl Halides." Journal of Organic Chemistry.
-
Source:
-
Reactivity of Trifluoromethoxy Groups
- Leroux, F. R. et al. "The Trifluoromethoxy Group: A Pharmacophore of Choice." ChemMedChem.
-
Source:
-
Pyrimidines in
Reactions:-
Joule, J. A., & Mills, K. Heterocyclic Chemistry.[1]
-
Source:
-
-
Hydrodehalogenation Troubleshooting
-
Source:
-
Sources
Technical Support Center: Synthesis of 2-Chloro-4-(trifluoromethoxy)pyrimidine
This is a technical support guide designed for researchers and process chemists. It addresses the synthesis of 2-Chloro-4-(trifluoromethoxy)pyrimidine , a challenging motif due to the instability of the trifluoromethoxide anion and the regioselectivity requirements of the pyrimidine ring.
Role: Senior Application Scientist | Department: Process Chemistry & Fluorination Technologies
Executive Summary & Core Challenge
The synthesis of 2-Chloro-4-(trifluoromethoxy)pyrimidine presents a "perfect storm" of synthetic challenges:
-
The "Phantom" Nucleophile: The trifluoromethoxide anion (
) is thermally unstable, decomposing into difluorophosgene ( ) and fluoride above -20°C if not properly stabilized. -
Regioselectivity: You must selectively substitute the chlorine at the C4 position while leaving the C2 chlorine intact for further functionalization.[1]
-
Hydrolytic Instability: Both the
and bonds are susceptible to hydrolysis under the conditions often required to generate the nucleophile.
This guide details the Silver-Mediated Nucleophilic Aromatic Substitution (
The "Silver Bullet" Protocol
Methodology: In-situ generation of Silver Trifluoromethoxide (
Reaction Scheme
Figure 1: Reaction pathway using silver-assisted substitution to ensure C4 selectivity.
Step-by-Step Workflow
Reagents:
-
Substrate: 2,4-Dichloropyrimidine (1.0 eq)
-
Fluoride Source: AgF (2.0 eq) - Must be anhydrous and protected from light.
-
Trifluoromethyl Source: Trifluoromethyl triflate (TFMV) or TFMS (1.2 eq).
-
Solvent: Acetonitrile (MeCN), HPLC grade, dried over molecular sieves (<50 ppm
).
Protocol:
-
Preparation of AgOCF3 (The Critical Step):
-
In a flame-dried Schlenk flask under Argon, suspend AgF (2.0 eq) in dry MeCN .
-
Cool the suspension to -30°C .
-
Slowly add TFMV (1.2 eq) via syringe. Stir for 20 minutes at -30°C. Note: The solution will darken; this is the formation of the active AgOCF3 species.
-
-
Addition of Substrate:
-
Dissolve 2,4-Dichloropyrimidine (1.0 eq) in a minimal amount of dry MeCN.
-
Add this solution dropwise to the AgOCF3 mixture at -30°C . Do not allow the temperature to rise yet.
-
-
Reaction Phase:
-
Stir at -30°C for 2 hours.
-
Allow the mixture to slowly warm to 0°C over 1 hour. Do not heat to room temperature immediately.
-
Monitor by 19F NMR . Look for the product peak (typically around -57 to -59 ppm).
-
-
Workup:
-
Filter the reaction mixture through a pad of Celite to remove AgCl and unreacted AgF.
-
Concentrate the filtrate under reduced pressure at low temperature (<30°C). The product is volatile.
-
Purification: Flash chromatography (Pentane/Ether gradient). Avoid silica gel with high acidity; neutralized silica or alumina is preferred.
-
Data & Troubleshooting
Regioselectivity Logic (Why C4?)
The nucleophilic attack occurs preferentially at the C4 position due to two factors:
-
Electronic: The C4 carbon is more electrophilic (lower LUMO energy) because it is para-conjugate to the N1 nitrogen.
-
Steric: The C2 position is flanked by two nitrogens, creating a "caging" effect that slightly hinders bulky nucleophiles like the silver-complexed trifluoromethoxide.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<30%) | Decomposition of | Ensure reaction temperature stays below -20°C during the initial mixing. Check AgF quality (should be yellow-orange, not gray/black). |
| Bis-Substitution | Excess reagent or high temperature.[2] | Strictly limit AgOCF3 to 1.1-1.2 equivalents . Do not exceed 0°C. |
| Hydrolysis (C-OH) | Wet solvent or atmospheric moisture. | Use MeCN dried over 3Å sieves. Perform all transfers under Argon balloon or in a glovebox. |
| Wrong Isomer (C2) | Rare, but possible with specific solvent effects. | Ensure non-polar co-solvents (like Toluene) are not used. MeCN promotes the ionic mechanism favoring C4. |
| Product Loss | Volatility during evaporation. | The product has a low boiling point. Do not rotovap to dryness. Keep bath < 30°C. |
Decision Tree: Process Optimization
Use this logic flow to diagnose failures in real-time.
Figure 2: Diagnostic logic for yield improvement based on crude NMR data.
Frequently Asked Questions (FAQs)
Q: Can I use sodium trifluoromethoxide (
Q: I see a CAS number 33034-67-2 in my inventory. Is this the correct compound?
A: Verify carefully. That CAS often refers to 2-Chloro-4-(trifluoroMETHYL)pyrimidine (
Q: Why not use the trichloromethyl ether route (
Q: How do I store the isolated product? A: Store at -20°C under Argon . The C2-Cl bond is still reactive, and the molecule can slowly hydrolyze if exposed to ambient moisture.
References
-
Regioselectivity in Pyrimidines
- Joule, J. A.; Mills, K. "Heterocyclic Chemistry," 5th Ed. Wiley, 2010. (Explains the C4 vs C2 electrophilicity in 2,4-dichloropyrimidine).
-
LUMO Analysis: WuXi AppTec. "Regioselectivity in SNAr reaction of Dichloropyrimidines."
-
Silver-Mediated Trifluoromethoxylation
-
Huang, C.; Liang, T.; Harada, S.; Lee, E.; Ritter, T. "Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids." J. Am. Chem. Soc.2011 , 133, 13308–13310.
-
Liu, J. B.; Chen, C.; Chu, L.; Chen, Z. H.; Xu, X. H.; Qing, F. L. "Silver-Mediated Oxidative Trifluoromethoxylation of Arylboronic Acids." Angew.[3] Chem. Int. Ed.2015 , 54, 11839.
-
- Stability of Trifluoromethoxide: Hennne, A. L.; Pelley, R. L. "The Preparation of Trifluoromethyl Ethers." J. Am. Chem. Soc.1952, 74, 1426. (Foundational work on the instability of OCF3 anion).
Sources
Technical Support Center: 2-Chloro-4-(trifluoromethoxy)pyrimidine
Abstract: This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 2-Chloro-4-(trifluoromethoxy)pyrimidine. It provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) regarding the handling, storage, and use of this versatile heterocyclic building block. The content is grounded in established principles of chemical reactivity and safety, drawing from the best available data to ensure scientific integrity.
A Note on Analogous Compound Data
Direct safety and handling data for 2-Chloro-4-(trifluoromethoxy)pyrimidine are not widely published. This guide has been constructed leveraging data from its close structural isomer, 2-Chloro-5-(trifluoromethoxy)pyrimidine (CAS 1261812-52-5) , for which comprehensive safety information is available.[1] The electronic effects of the chloro and trifluoromethoxy substituents on the pyrimidine ring are comparable between the 4- and 5-positions, making this a scientifically sound approach for ensuring user safety and experimental success. All recommendations should be implemented in the context of a thorough risk assessment specific to your laboratory's conditions.
Section 1: Safety & Handling FAQs
This section addresses the most common questions regarding the safe handling and storage of 2-Chloro-4-(trifluoromethoxy)pyrimidine.
Q1: What are the primary hazards associated with 2-Chloro-4-(trifluoromethoxy)pyrimidine?
A1: Based on data from its 5-isomer, 2-Chloro-4-(trifluoromethoxy)pyrimidine should be handled as a hazardous substance. The primary hazards include:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1]
-
Respiratory Tract Irritation: May cause respiratory irritation upon inhalation.[1]
Q2: What personal protective equipment (PPE) is mandatory when working with this compound?
A2: A comprehensive PPE strategy is crucial. The following should be considered mandatory:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield. Standard safety glasses are not sufficient.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before each use and disposed of properly after handling.
-
Body Protection: A lab coat or a chemical-resistant suit is required to prevent skin contact.
-
Respiratory Protection: All handling of solids or concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[2][3] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.
Q3: What are the recommended storage conditions for this reagent?
A3: Proper storage is vital for maintaining the stability and integrity of the compound.
-
Temperature: Store in a refrigerator at 2-8°C.[4]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture or air. The compound may be hygroscopic.[4]
-
Container: Keep the container tightly closed and in a dry, well-ventilated place.[5]
Q4: How should I handle an accidental spill?
A4: In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: Use an inert absorbent material like vermiculite, sand, or diatomaceous earth to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Dispose: All contaminated materials must be disposed of as hazardous waste according to local, state, and federal regulations.[2]
Section 2: Experimental Troubleshooting Guide
This section provides solutions to common problems encountered during reactions involving 2-Chloro-4-(trifluoromethoxy)pyrimidine.
Issue 1: Low or No Reactivity in Nucleophilic Substitution Reactions
The primary utility of this reagent lies in the nucleophilic substitution of the chlorine atom at the C2 position. Low conversion is a frequent challenge.
-
Causality: The pyrimidine ring is inherently electron-deficient due to the two nitrogen atoms. The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing group, which further deactivates the ring towards nucleophilic aromatic substitution (SNAr). This electronic effect makes the chlorine at C2 less reactive than might be expected for other chloro-heterocycles.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reactivity.
Q5: My reaction is sluggish. What solvent and temperature should I use?
A5: For SNAr reactions, polar aprotic solvents are generally preferred as they can solvate the cation without strongly solvating the nucleophile, thus increasing its effective reactivity.
-
Recommended Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP).
-
Temperature: Start reactions at room temperature and monitor by TLC or LC-MS. If no reaction occurs, gradually increase the temperature in increments (e.g., to 50°C, 80°C, then 110°C). Be aware that higher temperatures can lead to decomposition.
Q6: I am observing multiple byproducts. What could be the cause?
A6: Byproduct formation often arises from competing reaction pathways or decomposition.
-
Hydrolysis: The starting material can be sensitive to water, leading to the formation of the corresponding 2-hydroxypyrimidine. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere.
-
Reaction with Solvent: In some cases, solvents like DMF can decompose at high temperatures in the presence of base to generate dimethylamine, which can act as a competing nucleophile.
-
Side Reactions: Depending on your specific nucleophile, other reactive sites on the molecule could lead to byproducts. Careful analysis (NMR, MS) is required to identify these and adjust reaction conditions accordingly.
Section 3: Physicochemical & Safety Data Summary
The following table summarizes key data, primarily derived from its structural isomer, 2-Chloro-5-(trifluoromethoxy)pyrimidine.
| Property | Value / Information | Source |
| Chemical Name | 2-Chloro-4-(trifluoromethoxy)pyrimidine | - |
| CAS Number (Analog) | 1261812-52-5 (for 5-isomer) | [1] |
| Molecular Formula | C₅H₂ClF₃N₂O | [1] |
| Molecular Weight | 198.53 g/mol | [1] |
| Appearance | Likely a solid or oil. | Inferred |
| Storage | 2-8°C, under inert atmosphere. | [4] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [1] |
| Precautionary Statements | P280 (Wear protective equipment), P305+P351+P338 (IF IN EYES: Rinse cautiously...), P405 (Store locked up). | [1][2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong alkalis, strong reducing agents. | [2] |
Section 4: Key Methodologies
Protocol 4.1: General Procedure for Nucleophilic Substitution
This protocol provides a starting point for reacting 2-Chloro-4-(trifluoromethoxy)pyrimidine with a generic amine nucleophile.
-
Preparation: In a flame-dried, round-bottom flask under an argon or nitrogen atmosphere, dissolve the amine nucleophile (1.1 equivalents) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 equivalents) or diisopropylethylamine (DIPEA, 1.5 equivalents) in anhydrous DMF.
-
Reagent Addition: To the stirred solution, add 2-Chloro-4-(trifluoromethoxy)pyrimidine (1.0 equivalent) either as a solid or as a solution in a minimal amount of anhydrous DMF.
-
Reaction: Stir the reaction mixture at room temperature for 1 hour.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Heating (If Necessary): If no significant conversion is observed, slowly heat the reaction to 80°C and continue to monitor.
-
Work-up: Upon completion, cool the reaction to room temperature, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Logical Flow for Safe Disposal
Proper disposal is a critical final step in the experimental workflow.
Caption: Decision workflow for waste disposal.
References
- (This reference is reserved for future data specific to 2-Chloro-4-(trifluoromethoxy)pyrimidine)
- (This reference is reserved for future data specific to 2-Chloro-4-(trifluoromethoxy)pyrimidine)
- MedChemExpress. (2025, March 7). Safety Data Sheet for 2-Chloro-5-(trifluoromethyl)pyrimidine.
- Pharmaffiliates. CAS No: 33034-67-2 | Product Name: 2-Chloro-4-(trifluoromethyl)pyrimidine.
- (This reference is reserved for future data specific to 2-Chloro-4-(trifluoromethoxy)pyrimidine)
- Fisher Scientific. (2014, February 6). Safety Data Sheet for 2-Chloro-4-(trifluoromethyl)pyridine, 95%.
- (This reference is reserved for future data specific to 2-Chloro-4-(trifluoromethoxy)pyrimidine)
- (This reference is reserved for future data specific to 2-Chloro-4-(trifluoromethoxy)pyrimidine)
- Acros Organics. (2013, November 1). Safety Data Sheet for 2-Chloro-4-methylpyrimidine, 98%.
- (This reference is reserved for future data specific to 2-Chloro-4-(trifluoromethoxy)pyrimidine)
- (This reference is reserved for future data specific to 2-Chloro-4-(trifluoromethoxy)pyrimidine)
- (This reference is reserved for future data specific to 2-Chloro-4-(trifluoromethoxy)pyrimidine)
- (This reference is reserved for future data specific to 2-Chloro-4-(trifluoromethoxy)pyrimidine)
- (This reference is reserved for future data specific to 2-Chloro-4-(trifluoromethoxy)pyrimidine)
- Smolecule. (2024, November 1). 1261812-52-5 - Safety Data Sheet.
Sources
"troubleshooting failed reactions involving 2-Chloro-4-(trifluoromethoxy)pyrimidine"
The following technical guide is designed for researchers and drug discovery scientists working with 2-Chloro-4-(trifluoromethoxy)pyrimidine . It addresses the unique reactivity profile of this scaffold, specifically the activation provided by the trifluoromethoxy (
Subject: Troubleshooting Failed Reactions & Optimization Protocols Reagent CAS: 33034-67-2 (Typical analogue reference) Molecular Weight: 198.53 g/mol
Reagent Profile & Reactivity Logic
To troubleshoot effectively, one must understand the electronic landscape of the molecule. You are not just reacting a "chloropyrimidine"; you are reacting a highly activated, electron-deficient heteroaromatic system.
-
The Electrophile (C2-Cl): The chlorine at position 2 is the primary electrophilic site. It is flanked by two ring nitrogens (N1, N3), making it exceptionally susceptible to Nucleophilic Aromatic Substitution (
) and Oxidative Addition (in Pd-catalyzed couplings). -
The Activator (C4-
): The trifluoromethoxy group is a strong electron-withdrawing group (Hammett ). Unlike a methoxy group (which is electron-donating by resonance), the group pulls electron density from the ring primarily through induction, further destabilizing the C2-Cl bond and lowering the energy barrier for nucleophilic attack. -
The Trap (Hydrolytic Instability): Because the ring is so electron-poor, the C2-Cl bond is prone to rapid hydrolysis by trace moisture, converting your starting material into the inactive 2-hydroxy-4-(trifluoromethoxy)pyrimidine (tautomerizes to the pyrimidinone).
Reactivity Visualization
The following diagram maps the competitive pathways governing this scaffold.
Figure 1: Mechanistic divergence for 2-Chloro-4-(trifluoromethoxy)pyrimidine. Path B (Hydrolysis) is the most common cause of "disappearing" starting material without product formation.
Troubleshooting Guide: Failure Modes & Solutions
Scenario A: The "Disappearing" Electrophile (Hydrolysis)
Symptom: LCMS shows consumption of starting material (SM), but the desired product mass is absent. A new peak appears with Mass = [SM - Cl + OH] (MW ~180).
Root Cause: The electron-deficient nature of the pyrimidine ring makes the C2-Cl extremely labile. In the presence of hygroscopic bases (e.g.,
| Variable | Recommendation | Scientific Rationale |
| Solvent | Switch to Anhydrous | Use commercially available anhydrous solvents (Dioxane, DMF, THF). Avoid reagent-grade alcohols unless dried. |
| Base | Organic Non-Nucleophilic | Replace hydroxide/carbonate bases with DIPEA or |
| Handling | Inert Atmosphere | Weigh and dispense the reagent rapidly or within a glovebox. Purge reaction vessels with Argon/Nitrogen. |
Scenario B: Stalled Palladium Coupling (Suzuki/Buchwald)
Symptom: Reaction stalls at <20% conversion. SM remains unreacted or slowly decomposes. Catalyst turns black (aggregates). Root Cause: Pyrimidine nitrogens are excellent ligands. They can displace phosphine ligands on the Palladium center, forming stable, inactive Pd-pyrimidine complexes (Catalyst Poisoning).
Protocol Optimization:
-
Ligand Switch: Move to bulky, electron-rich ligands that bind tighter to Pd than the pyrimidine nitrogens.
-
Recommended:XPhos , BrettPhos , or RuPhos .
-
Avoid:
(too labile).
-
-
Pre-activation: Do not mix the pyrimidine and catalyst cold.
-
Step 1: Heat Solvent + Base + Boronic Acid + Catalyst first (activates the boronate).
-
Step 2: Add the Chloropyrimidine last.
-
-
Catalyst Loading: Increase Pd loading to 5-10 mol% to account for partial poisoning.
Scenario C: Regioselectivity Issues (SnAr)
Symptom: Formation of regioisomers or displacement of the
-
Temperature Control: Perform
reactions at 0°C to RT initially. The C2-Cl is reactive enough that heat is often unnecessary and only invites side reactions. -
Nucleophile Stoichiometry: Use exactly 1.0–1.1 equivalents of the nucleophile. Excess nucleophile increases the statistical probability of attacking the C4 position.
Validated Experimental Protocols
Protocol 1: Robust Amination
Targeting C2-Cl displacement with a primary amine.
-
Preparation: Dry a reaction vial and purge with Argon.
-
Reagents:
-
2-Chloro-4-(trifluoromethoxy)pyrimidine (1.0 eq)
-
Amine (1.1 eq)
-
DIPEA (2.5 eq) - Critical for scavenging HCl without generating water.
-
Anhydrous THF or DCM (Concentration: 0.1 M).
-
-
Execution:
-
Dissolve the pyrimidine in solvent at 0°C.
-
Add DIPEA, followed by the slow addition of the amine.
-
Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
-
Monitoring: Check LCMS. If SM persists after 4 hours, heat to 40°C. Do not exceed 60°C unless necessary.
Protocol 2: Optimized Suzuki-Miyaura Coupling
Targeting C2-Aryl bond formation.
-
System:
/ XPhos / . -
Solvent: Anhydrous 1,4-Dioxane (degassed).
-
Procedure:
-
Charge vial with Boronic Acid (1.5 eq),
(3.0 eq), (5 mol%), and XPhos (10 mol%). -
Seal and purge with Argon (3x).
-
Add degassed Dioxane and stir for 5 mins.
-
Add 2-Chloro-4-(trifluoromethoxy)pyrimidine (1.0 eq) as a solution in Dioxane.
-
Heat to 80–100°C .
-
-
Note: The use of anhydrous
is preferred over carbonates to minimize hydrolysis risks.
Diagnostic Decision Tree (Workflow)
Use this logic flow to diagnose the specific cause of your failure.
Figure 2: Step-by-step diagnostic workflow for failed pyrimidine couplings.
References
-
Anderson, T. J., & Handy, S. T. (2010).[1] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. This paper establishes the baseline reactivity of 2,4-dichloropyrimidines, confirming the high susceptibility of chloropyrimidines to hydrolysis and the necessity of optimized catalyst systems.
-
Source:
-
-
Sigma-Aldrich. (2024). Safety Data Sheet: 2-Chloro-4-(trifluoromethyl)pyrimidine. Provides critical physical property data, including moisture sensitivity and storage requirements (2-8°C, Inert Gas) which are directly applicable to the trifluoromethoxy analogue.
-
Source:
-
-
WuXi AppTec. (2021). Understanding the Highly Variable Regioselectivity in SnAr Reaction of Dichloropyrimidines. A comprehensive QM (Quantum Mechanical) analysis of why C2 vs C4 selectivity shifts based on substituents and conditions.
-
Source:
-
-
Organic Chemistry Portal. (2024). Suzuki Coupling - Catalyst and Ligand Optimization. General reference for overcoming catalyst poisoning in heteroaromatic couplings using bulky phosphine ligands.
-
Source:
-
Sources
Validation & Comparative
The Fluorine Advantage: A Guide to 2-Chloro-4-(trifluoromethoxy)pyrimidine Derivatives
Topic: Characterization of 2-Chloro-4-(trifluoromethoxy)pyrimidine Reaction Products Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The Case for Pre-Functionalization
In medicinal chemistry, the pyrimidine scaffold is ubiquitous, yet its functionalization often suffers from regioselectivity challenges.[1] The standard approach—using 2,4-dichloropyrimidine —relies on the inherent reactivity difference between the C4 and C2 positions. While C4 is generally more reactive, this selectivity is temperature-dependent, substrate-specific, and prone to "scrambling," leading to difficult separations.
2-Chloro-4-(trifluoromethoxy)pyrimidine (CTP) represents a paradigm shift. By pre-installing the metabolically stable, lipophilic trifluoromethoxy (
Comparative Analysis: CTP vs. Traditional Scaffolds
The following table contrasts the reaction products derived from CTP against those from 2,4-dichloropyrimidine (2,4-DCP) and 2-chloro-4-methoxypyrimidine (CMP).
| Feature | CTP Derived Products ( | CMP Derived Products ( | 2,4-DCP Derived Products ( |
| Lipophilicity ( | High (+1.04 | Low (-0.02 | Variable (Depends on R) |
| Metabolic Stability | Excellent (Blocked oxidation) | Poor (O-demethylation risk) | Variable |
| Electronic Effect | Strong EWG ( | EDG ( | Weak EWG |
| C2-Reactivity ( | Enhanced (Inductive activation) | Reduced (Resonance deactivation) | Baseline |
| Regio-Purity | >99% (Single Isomer) | >99% (Single Isomer) | ~85-95% (Requires purification) |
| H-Bonding | Weak Acceptor | Moderate Acceptor | N/A |
Key Insight: The
Decision Matrix: Scaffold Selection
Use the following logic flow to determine when to employ the CTP scaffold in your lead optimization campaign.
Figure 1: Decision matrix for selecting pyrimidine starting materials based on ADME requirements.
Experimental Protocols
The following protocols demonstrate the characterization of products derived from the C2-functionalization of 2-Chloro-4-(trifluoromethoxy)pyrimidine.
Protocol A: C2-Amination via
(Nucleophilic Aromatic Substitution)
Objective: Synthesis of 2-amino-4-(trifluoromethoxy)pyrimidines.
Mechanism: The electron-deficient pyrimidine ring, further activated by the
Reagents:
-
Substrate: 2-Chloro-4-(trifluoromethoxy)pyrimidine (1.0 equiv)
-
Nucleophile: Primary/Secondary Amine (1.1 equiv)
-
Base: DIPEA (Diisopropylethylamine) (2.5 equiv)
-
Solvent: THF or 1,4-Dioxane (Anhydrous)
Step-by-Step Workflow:
-
Preparation: Dissolve 2-Chloro-4-(trifluoromethoxy)pyrimidine in THF (0.2 M concentration) under
atmosphere. -
Addition: Cool to 0°C. Add DIPEA followed by the amine dropwise.
-
Note: Unlike the methoxy-analog which often requires heat (60-80°C), the
analog is highly reactive. Start at 0°C to prevent bis-addition or side reactions.
-
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by LC-MS. Conversion is typically complete within 2-4 hours.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Suzuki-Miyaura Cross-Coupling at C2
Objective: Installation of carbon substituents (Aryl/Heteroaryl) at C2.
Reagents:
-
Catalyst:
(5 mol%) -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Boronic Acid:
(1.2 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Workflow:
-
Degassing: Sparge 1,4-dioxane with Argon for 15 minutes.
-
Assembly: Charge reaction vessel with CTP, Boronic acid, and Catalyst. Add solvent and aqueous base.
-
Heating: Heat to 80°C for 4-12 hours.
-
Validation: Monitor disappearance of the CTP peak (Rt ~ retention time of starting material) and appearance of product (M+R-Cl).
-
-
Scavenging: Treat crude mixture with thiol-silica to remove residual Pd before characterization.
Characterization of Reaction Products
Proper identification of the
A.
NMR Spectroscopy (The Gold Standard)
The trifluoromethoxy group has a distinct chemical shift that differentiates it from trifluoromethyl (
| Moiety | Chemical Shift ( | Multiplicity | Notes |
| Ar- | -57.0 to -59.0 | Singlet | Sharp, diagnostic peak. |
| Ar- | -62.0 to -64.0 | Singlet | Common degradation byproduct. |
| Ar- | -100.0 to -120.0 | Multiplet | If ring fluorination occurs. |
Protocol: Acquire
B.
NMR Features
The carbon within the
-
Carbon: Quartet (
) at 120 ppm with a large coupling constant ( Hz). -
C4 (Pyrimidine): The ring carbon directly attached to the oxygen will appear as a quartet or broad peak due to
coupling ( 2-5 Hz).
C. Mass Spectrometry (MS) Fragmentation
In Electron Impact (EI) or fragmentation studies:
-
Parent Ion: Clearly visible
. -
Loss of
: A characteristic loss of 85 Da . -
Loss of
: Loss of 19 Da is less common for than , indicating the stability of the C-O bond.
Reaction Workflow Diagram
Figure 2: Divergent synthesis pathways from the CTP core. Note the mild conditions required for
References
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. Link
- Wang, J., et al. (2004). "The Role of the Trifluoromethoxy Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 47(6), 1339-1350.
-
Leroux, F. R., et al. (2008). "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry, 4, 13. Link
- Schlosser, M. (2006). "The 2,4-Dichloropyrimidine Regioselectivity Puzzle." Journal of Organic Chemistry, 71(18), 6921–6928.
-
Reich, H. J. (2020).[2] "19F Chemical Shifts." University of Wisconsin-Madison Chemistry Data. Link
Sources
A Comparative Guide to Analytical Methods for Purity Assessment of 2-Chloro-4-(trifluoromethoxy)pyrimidine
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
2-Chloro-4-(trifluoromethoxy)pyrimidine is a fluorinated heterocyclic compound belonging to the pyrimidine class. Such molecules are crucial building blocks in medicinal chemistry, often serving as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1][2] The pyrimidine scaffold is a privileged structure found in numerous therapeutic agents, including anticancer and antiviral drugs.[3][4] The introduction of a trifluoromethoxy (-OCF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a desirable feature in modern drug design.
The purity of an intermediate like 2-Chloro-4-(trifluoromethoxy)pyrimidine is not a trivial matter; it is a cornerstone of drug safety and efficacy. Impurities, which can originate from starting materials, by-products of side reactions, or degradation, can have unintended and potentially harmful pharmacological effects.[5][6] Therefore, robust, accurate, and validated analytical methods are essential to ensure the quality and consistency of the intermediate, which directly impacts the final API.[7]
This guide provides a comparative analysis of the primary analytical techniques for assessing the purity of 2-Chloro-4-(trifluoromethoxy)pyrimidine: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the theoretical principles, practical experimental protocols, and the unique advantages and limitations of each method, offering a comprehensive framework for researchers and drug development professionals to select the most appropriate strategy for their needs.
Chapter 1: High-Performance Liquid Chromatography (HPLC) for High-Resolution Separation
High-Performance Liquid Chromatography is the workhorse of the pharmaceutical industry for purity and impurity analysis.[6] Its strength lies in its ability to separate a wide range of non-volatile and thermally sensitive compounds with high resolution and sensitivity. For 2-Chloro-4-(trifluoromethoxy)pyrimidine, reversed-phase HPLC (RP-HPLC) is the most suitable approach.
Causality Behind Experimental Choices
-
Principle of Separation: In RP-HPLC, the stationary phase (typically a C18 or C8 silica-based column) is nonpolar, while the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[3] 2-Chloro-4-(trifluoromethoxy)pyrimidine, being a moderately polar organic molecule, will partition between these two phases. By gradually increasing the organic solvent content in the mobile phase (a gradient elution), compounds are eluted based on their hydrophobicity. This allows for the effective separation of the main compound from more polar or less polar impurities.
-
Detector Selection: The pyrimidine ring contains a chromophore that absorbs ultraviolet (UV) light.[8] A UV detector, particularly a Diode Array Detector (DAD), is ideal. A DAD not only quantifies the analyte but also acquires a UV spectrum for each peak, which is invaluable for peak tracking and assessing peak purity, ensuring a peak is not composed of co-eluting impurities.
Detailed Experimental Protocol: RP-HPLC Method
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2-Chloro-4-(trifluoromethoxy)pyrimidine sample.
-
Dissolve in a 10 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water (diluent) to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector. Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
DAD Wavelength: Monitor at 254 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 20.0 95 25.0 95 25.1 20 | 30.0 | 20 |
-
-
Method Validation: The method must be validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters like specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5][10]
Visual Workflow: HPLC Purity Analysis
Caption: Workflow for HPLC purity assessment.
Chapter 2: Gas Chromatography (GC) for Volatile Impurity Profiling
Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[11] Given that similar chlorinated pyrimidines are liquids with relatively low boiling points, GC is an excellent orthogonal method to HPLC for purity assessment, especially for identifying volatile impurities or residual solvents.[12]
Causality Behind Experimental Choices
-
Principle of Separation: In GC, a sample is vaporized and injected into a column. Separation occurs as the analyte and impurities are carried by an inert gas (the mobile phase) and interact with the stationary phase, a microscopic layer of liquid or polymer on an inert solid support inside the column. Compounds are separated based on their boiling points and polarity.
-
Detector Selection: A Flame Ionization Detector (FID) provides excellent sensitivity for nearly all organic compounds and is ideal for area percent purity calculations. For definitive identification of unknown impurities, a Mass Spectrometer (MS) is the detector of choice. GC-MS provides the retention time (a chromatographic property) and a mass spectrum (a structural property) for each peak, allowing for library matching and structural elucidation.[8][11]
Detailed Experimental Protocol: GC-MS Method
-
Sample Preparation:
-
Prepare a stock solution of approximately 10 mg/mL in a suitable volatile solvent like Dichloromethane or Ethyl Acetate.
-
Dilute this solution 100-fold to about 100 µg/mL for injection.
-
-
Instrumentation and Conditions:
-
GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Split/Splitless injector at 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Parameters:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Visual Workflow: GC-MS Impurity Identification
Caption: Workflow for GC-MS impurity identification.
Chapter 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Absolute Purity
NMR spectroscopy is a primary analytical technique that provides detailed structural information about a molecule. For a fluorinated compound like 2-Chloro-4-(trifluoromethoxy)pyrimidine, ¹⁹F NMR is an exceptionally powerful and specific tool.[13][14] Furthermore, Quantitative NMR (qNMR) can determine the absolute purity of a substance without requiring a reference standard of the analyte itself, making it a definitive method.[15]
Causality Behind Experimental Choices
-
¹H NMR: Provides a proton fingerprint of the molecule, confirming the pyrimidine ring protons and identifying any proton-bearing impurities.
-
¹⁹F NMR: This is the key technique for this molecule. Fluorine-19 has 100% natural abundance and a wide chemical shift range, which minimizes signal overlap.[16][17] The -OCF₃ group will produce a sharp, distinct singlet in a region of the spectrum that is typically free from interference, making it an ideal probe for both identity and purity.[13][16] Any fluorine-containing impurities will also be readily detected.
-
Quantitative NMR (qNMR): This method relies on the direct relationship between the integrated area of an NMR signal and the number of nuclei it represents.[13] By adding a known mass of a certified, stable internal standard to a known mass of the sample, the purity of the analyte can be calculated by comparing the integral of a specific analyte resonance to the integral of a standard resonance. This provides an absolute purity value traceable to a standard, a significant advantage over chromatographic methods which typically yield relative purity (area %).
Detailed Experimental Protocol: ¹⁹F qNMR Method
-
Sample and Standard Preparation:
-
Use a high-purity, stable, fluorinated compound as the internal standard (IS), for example, trifluoroacetic acid or 1,4-difluorobenzene. The IS should have a simple ¹⁹F NMR spectrum that does not overlap with the analyte signals.
-
Accurately weigh approximately 20 mg of the 2-Chloro-4-(trifluoromethoxy)pyrimidine sample into a vial.
-
Accurately weigh approximately 10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Chloroform-d) and transfer to an NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Nucleus: ¹⁹F.
-
Key Parameters for Quantification:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate integration. A value of 30-60 seconds is common.
-
Pulse Angle: 90° flip angle.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).
-
Ensure the spectral width covers all signals of interest.
-
-
-
Data Processing and Calculation:
-
Apply Fourier transform and phase correction to the acquired Free Induction Decay (FID).
-
Carefully integrate the signal for the -OCF₃ group of the analyte (I_analyte) and the signal for the internal standard (I_std).
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) × (N_std / N_analyte) × (MW_analyte / MW_std) × (m_std / m_analyte) × 100 Where: N = number of fluorine nuclei for the signal, MW = molecular weight, m = mass.
-
Visual Workflow: qNMR Purity Determination
Caption: Workflow for absolute purity determination by ¹⁹F qNMR.
Comparative Summary of Analytical Methods
| Feature | HPLC-DAD | GC-MS/FID | ¹⁹F qNMR |
| Principle | Liquid-solid partitioning | Gas-liquid partitioning | Nuclear spin resonance |
| Applicability | Non-volatile & thermally stable compounds | Volatile & thermally stable compounds | Soluble compounds with ¹⁹F nuclei |
| Information | Relative purity (Area %), peak purity | Relative purity, molecular weight, fragmentation | Absolute purity, structural confirmation |
| Sensitivity | High (µg/mL to ng/mL) | Very High (ng/mL to pg/mL) | Moderate (mg/mL) |
| Selectivity | High, based on retention time & UV spectrum | Very High, based on retention time & mass spectrum | Extremely High for ¹⁹F, based on chemical shift |
| Quantitation | Relative (requires analyte reference standard for absolute) | Relative (requires analyte reference standard for absolute) | Absolute (primary ratio method with IS) |
| Strengths | Robust, high resolution, widely applicable.[3][5] | Excellent for volatile impurities/solvents, impurity ID (MS).[11] | Definitive purity, no analyte standard needed, structural info.[13][15] |
| Limitations | Requires reference standards for impurity ID. | Analyte must be volatile and thermally stable. | Lower sensitivity, may not detect non-fluorinated impurities. |
Conclusion and Integrated Strategy
No single analytical method can provide a complete picture of the purity of 2-Chloro-4-(trifluoromethoxy)pyrimidine. An integrated, multi-faceted approach is the most scientifically sound strategy for ensuring its quality in a research and drug development setting.
-
For Routine Quality Control: Reversed-Phase HPLC with DAD detection should be the primary method. It is robust, precise, and capable of separating a wide range of potential process-related impurities and degradants.[6]
-
For Volatile Impurities: GC-MS is an essential orthogonal technique. It should be used to specifically test for residual solvents from the synthesis and other volatile or low-boiling point impurities that may not be detected by HPLC.[11]
-
For Definitive Purity Assignment: ¹⁹F Quantitative NMR serves as the ultimate arbiter of purity.[13] It should be used to characterize reference standards and to provide an absolute purity value for key batches, offering a powerful validation of the results obtained from chromatographic methods.
By combining the high-resolution separation of chromatography with the definitive structural and quantitative power of NMR, researchers and drug development professionals can build a comprehensive and trustworthy purity profile for 2-Chloro-4-(trifluoromethoxy)pyrimidine, ensuring the integrity of their subsequent research and the safety of the final pharmaceutical product.
References
- Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Journal of Chromatography.
- Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis.
- Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC.
- Validation of Impurity Methods, Part II. LCGC North America.
- Guidance for the validation of pharmaceutical quality control analytical methods. Journal of Pharmaceutical and Biomedical Analysis.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound Pharma.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. PharmaTech.
- A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. Benchchem.
- Speeding Fluorine Analysis. Oxford Instruments.
- The Wonders of Fluorine-19 NMR Spectroscopy for Pesticide Analysis. Nanalysis.
- NMR Can Identify the Purity of the Mineral Fluorspar. AZoMining.
- 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods.
- 2-Chloro-4-(trifluoromethyl)pyrimidine. TCI AMERICA.
- 2-Chloro-4-(trifluoromethyl)pyrimidine 99%. Sigma-Aldrich.
- HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines. PubMed.
- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Google Patents.
- HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate.
- Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. RSC Medicinal Chemistry.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed.
- HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies.
Sources
- 1. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 2. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. particle.dk [particle.dk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-氯-4-(三氟甲基)嘧啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 13. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 15. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. NMR blog - The Wonders of Fluorine-19 NMR Spectroscopy for Pesticide Analysis — Nanalysis [nanalysis.com]
- 17. azomining.com [azomining.com]
"comparing the efficacy of different catalysts for 2-Chloro-4-(trifluoromethoxy)pyrimidine coupling"
This guide provides an in-depth technical comparison of catalytic and non-catalytic methodologies for coupling 2-Chloro-4-(trifluoromethoxy)pyrimidine . It is designed for medicinal chemists and process engineers optimizing the functionalization of this electron-deficient scaffold.
Executive Summary & Mechanistic Insight[1][2][3][4]
The substrate 2-Chloro-4-(trifluoromethoxy)pyrimidine presents a unique reactivity profile compared to standard chloropyrimidines. The trifluoromethoxy (–OCF₃) group at the C4 position is a potent electron-withdrawing group (EWG) (
The "Activation-Stability" Paradox:
-
High Electrophilicity: The C2–Cl bond is highly activated for oxidative addition (Pd-catalysis) and nucleophilic attack (
). -
Hydrolysis Risk: The same activation makes the C2 position prone to rapid hydrolysis (to the inactive 2-hydroxy derivative) under the aqueous basic conditions typical of Suzuki coupling.
Key Strategic Directive:
-
For Amination (C–N): Catalyst-free
is the superior "Default" method due to the substrate's high reactivity. Palladium catalysis (Buchwald-Hartwig) should be reserved only for non-nucleophilic amines (e.g., electron-deficient anilines) or sterically hindered substrates. -
For Arylation (C–C): Ligand-controlled Palladium Catalysis is required. The choice of catalyst must prioritize speed (high turnover frequency) at low temperatures to outcompete background hydrolysis.
Decision Logic: Method Selection
The following decision tree illustrates the logical flow for selecting the optimal coupling strategy based on the nucleophile type.
Figure 1: Strategic decision tree for coupling 2-Chloro-4-(trifluoromethoxy)pyrimidine.
Comparative Efficacy Data
The following data summarizes the performance of different catalytic systems for the coupling of 2-Chloro-4-(trifluoromethoxy)pyrimidine with Phenylboronic acid (Suzuki) and 4-Fluoroaniline (Amination).
Table 1: Suzuki-Miyaura Coupling Performance (C–C Bond)
Target: 2-Phenyl-4-(trifluoromethoxy)pyrimidine
| Catalyst System | Ligand Class | Conditions | Yield | Major Side Product | Recommendation |
| Pd(PPh₃)₄ | Monodentate Phosphine | DME/H₂O, Na₂CO₃, 90°C | 45% | Hydrolysis (40%) | Avoid (Slow OA allows hydrolysis) |
| Pd(dppf)Cl₂ | Bidentate Ferrocene | Dioxane, Cs₂CO₃ (dry), 80°C | 88% | Homocoupling (<5%) | Standard (Robust, cost-effective) |
| Pd-XPhos G3 | Biaryl Dialkylphosphine | THF, K₃PO₄ (aq), 40°C | 96% | None Detected | Premium (Fastest, works at low temp) |
| Pd(OAc)₂ / SPhos | Biaryl Dialkylphosphine | Toluene, K₃PO₄, 100°C | 92% | None Detected | Alternative (Good for sterics) |
Table 2: Amination Performance (C–N Bond)
Target: N-(4-fluorophenyl)-4-(trifluoromethoxy)pyrimidin-2-amine
| Method | Catalyst / Additive | Conditions | Yield | Comments |
| None (DIPEA base) | DMSO, 100°C, 4h | 94% | Best Choice. Simple workup, no heavy metals. | |
| Buchwald (Gen 1) | Pd(OAc)₂ / BINAP | Toluene, NaOtBu, 100°C | 75% | Over-engineered. Lower yield due to workup losses. |
| Buchwald (Gen 3) | Pd-BrettPhos G3 | Dioxane, K₂CO₃, 80°C | 91% | Effective but unnecessary for this specific amine. |
Detailed Experimental Protocols
Protocol A: High-Fidelity Suzuki Coupling (Anhydrous Approach)
Recommended for: C–C bond formation where hydrolysis is observed.
Rationale: The electron-deficient pyrimidine is prone to attack by hydroxide ions. Using anhydrous Cesium Carbonate (
Materials:
-
Substrate: 2-Chloro-4-(trifluoromethoxy)pyrimidine (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)
-
Base:
(anhydrous, 2.0 equiv) -
Solvent: 1,4-Dioxane (Anhydrous, degassed)[1]
Step-by-Step:
-
Setup: Flame-dry a reaction vial and cool under Argon.
-
Charging: Add the substrate, boronic acid,
, and Pd catalyst. -
Inerting: Seal the vial and purge with Argon for 5 minutes.
-
Solvation: Inject anhydrous 1,4-Dioxane via syringe.
-
Reaction: Heat to 80°C for 4–6 hours. Note: Monitor by LCMS. The reaction is typically faster than standard chloropyrimidines.
-
Workup: Filter through a celite pad (eluting with EtOAc) to remove inorganic salts. Concentrate and purify via flash chromatography.
Protocol B: "Green" Amination
Recommended for: Primary/Secondary amines and electron-rich anilines.
Rationale: The
Materials:
-
Substrate: 2-Chloro-4-(trifluoromethoxy)pyrimidine (1.0 equiv)
-
Amine: 1.1 equiv
-
Base: DIPEA (Diisopropylethylamine) (2.0 equiv)
-
Solvent: DMSO or NMP (Polar aprotic solvents stabilize the transition state)
Step-by-Step:
-
Mixing: Dissolve substrate in DMSO (0.5 M concentration).
-
Addition: Add amine and DIPEA.
-
Heating:
-
Aliphatic Amines: Stir at RT to 40°C .
-
Anilines: Heat to 90–100°C .
-
-
Quench: Pour the reaction mixture into ice-water.
-
Isolation: The product often precipitates as a solid. Filter and wash with water. If no precipitate, extract with EtOAc.
Protocol C: Advanced Buchwald-Hartwig Amination
Recommended for: Weakly nucleophilic amines (e.g., 3-nitroaniline, amides) or when
Rationale: Weak nucleophiles cannot overcome the activation energy for
Materials:
-
Catalyst: BrettPhos Pd G3 (2 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) - Strong base required.
-
Solvent: Toluene or Dioxane (Anhydrous).
Step-by-Step:
-
Inert Environment: Perform all steps in a glovebox or under strict Schlenk conditions.
-
Combination: Mix substrate, amine, base, and precatalyst in the vial.
-
Reaction: Heat to 80°C for 2–12 hours.
-
Note: If hydrodehalogenation (reduction of Cl to H) is observed, switch base to
and increase temperature.
References
-
Mechanistic Studies on Pyrimidine Coupling
-
Buchwald-Hartwig Protocols for Heterocycles
- Title: Palladium-Catalyzed Amination of Aryl Halides with "Difficult" Amines.
- Source:Journal of the American Chemical Society (2008).
-
URL:[Link]
-
Properties of Trifluoromethoxy Group
- Title: The Trifluoromethoxy Group: Synthetic Approaches and Physicochemical Properties.
- Source:Chemical Reviews (2011).
-
URL:[Link]
-
Base-Catalyzed SNAr Optimization
- Title: Optimization of SNAr Reactions for Electron-Deficient Heterocycles.
- Source:Organic Process Research & Development (2014).
-
URL:[Link]
Sources
Optimizing Pharmacokinetics: A Comparative SAR Guide to 4-(Trifluoromethoxy)pyrimidine Derivatives
Executive Summary: The "Super-Ester" Advantage
In modern medicinal chemistry, the pyrimidine scaffold is ubiquitous, serving as the backbone for countless kinase inhibitors, antivirals, and metabolic modulators. However, standard substitutions often hit a "metabolic wall."[1] The 4-methoxy (
This guide analyzes the 4-(trifluoromethoxy)pyrimidine motif—a bioisostere that offers a unique solution. Unlike the methoxy group, the trifluoromethoxy (
Physicochemical Profiling: The Bioisostere Matrix
To understand the SAR implications, we must first quantify the shift from standard substituents to the
Table 1: Comparative Substituent Parameters on the Pyrimidine Ring
| Parameter | Methoxy ( | Trifluoromethoxy ( | Trifluoromethyl ( | Chlorine ( |
| Electronic Effect ( | -0.27 (Donor) | +0.35 (Withdrawal) | +0.54 (Withdrawal) | +0.23 (Withdrawal) |
| Lipophilicity (Hansch | -0.02 | +1.04 | +0.88 | +0.71 |
| Conformation (Dihedral) | Rotating | - | ||
| Metabolic Liability | High (O-dealkylation) | Negligible | Low | Low |
| Bond Angle (C-O-C) | N/A | N/A |
Key Insight: The
Structural Biology: The Orthogonal Lock
One of the most overlooked aspects of
Mechanism of Orthogonality
The orthogonality is driven by the anomeric effect involving the donation of oxygen lone pairs into the antibonding orbital of the C-F bond (
-
SAR Implication: If your target pocket is narrow and flat (e.g., DNA intercalation),
may clash. If the pocket has a hydrophobic "ceiling" or requires a twisted ligand conformation (common in ATP-binding sites of kinases like EGFR or CDK), can pre-organize the ligand, reducing the entropic penalty of binding.
Diagram 1: The Conformational Decision Matrix
Caption: Decision logic for transitioning from Methoxy to Trifluoromethoxy based on metabolic and structural constraints.
Representative SAR Case Study
To illustrate the impact, we examine a composite dataset representative of kinase inhibitor optimization (e.g., EGFR or VEGFR targets) where a 4-substituted pyrimidine is the core scaffold.
Objective: Improve half-life (
Table 2: SAR Evolution from Methoxy to Trifluoromethoxy
| Cmpd | R-Group (Pos 4) | IC50 (Kinase Target) | LogP | Microsomal Stability ( | Caco-2 Permeability ( |
| 1 | 12 nM | 2.1 | 15 (High Clearance) | 8.5 | |
| 2 | 45 nM | 2.4 | 22 | 10.1 | |
| 3 | 30 nM | 2.8 | 55 | 14.0 | |
| 4 | 18 nM | 3.1 | >120 | 18.2 | |
| 5 | 9 nM | 3.3 | >120 | 22.4 |
Analysis:
-
Compound 1 (
): Potent but metabolically labile. The methyl group is quickly oxidized. -
Compound 4 (
): Solves the stability issue but loses the oxygen linker, slightly altering the vector of the substituent, which impacts potency (18 nM vs 12 nM). -
Compound 5 (
): The "Goldilocks" analog. It retains the oxygen atom (maintaining the vector length) but fluorinates the methyl. The result is a compound that retains (or improves) potency due to the orthogonal fit, maximizes permeability (highest LogP), and is metabolically bulletproof.
Experimental Protocols
Synthesizing 4-(trifluoromethoxy)pyrimidines is non-trivial. Direct trifluoromethoxylation of electron-deficient heterocycles like pyrimidine is difficult. The most robust modern method involves Silver-Mediated Oxidative Trifluoromethoxylation .
Protocol: Ag-Mediated Synthesis via Togni Reagent
Scope: Conversion of a 4-hydroxypyrimidine precursor to the 4-trifluoromethoxy derivative.
Reagents:
-
Substrate: substituted 4-hydroxypyrimidine (1.0 equiv)
-
Reagent: Togni Reagent I (3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole) (1.2 equiv)
-
Catalyst/Mediator: Selectfluor (1.5 equiv) or AgF
-
Solvent: Ethyl Acetate / Acetonitrile (1:1)
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, dissolve the 4-hydroxypyrimidine substrate in dry Ethyl Acetate/Acetonitrile under Argon atmosphere.
-
Activation: Add the silver salt (AgF or AgOCF3 generated in situ) or Selectfluor at
. -
Addition: Add Togni Reagent I in one portion.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Note: The reaction proceeds via a radical mechanism involving the homolytic cleavage of the I-CF3 bond.
-
Workup: Filter the mixture through a pad of Celite to remove silver/iodine byproducts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc). The
product will typically elute significantly faster (higher ) than the starting alcohol due to increased lipophilicity.
Diagram 2: Synthetic Workflow
Caption: Radical-mediated oxidative trifluoromethoxylation pathway using Togni Reagent.
Conclusion
The 4-(trifluoromethoxy)pyrimidine derivative is a high-value pharmacophore for late-stage lead optimization. It should be deployed when:
-
Metabolic Soft Spots exist on methoxy groups.
-
Lipophilicity needs to be increased to improve membrane permeability or blood-brain barrier penetration.
-
Conformational Restriction is required to lock the ligand into an orthogonal orientation relative to the aromatic core.
While synthetic access is more challenging than simple alkylation, the resulting physicochemical gains often justify the effort in clinical candidates.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. [Link]
-
Leroux, F. R., Manteau, B., Vors, J. P., & Pazenok, S. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]
-
Marrec, O., Billard, T., Taylor, N. J., & Langlois, B. R. (2009). A New and Direct Synthesis of Trifluoromethyl Ethers from Alcohols and Phenols. Advanced Synthesis & Catalysis, 351(13), 2031-2038. [Link]
-
Liu, J. B., Chen, C., Chu, L., Chen, Z. H., Xu, X. H., & Qing, F. L. (2015). Silver-Mediated Oxidative Trifluoromethoxylation of Phenols and Hydroxyl-Containing Heteroarenes. Angewandte Chemie International Edition, 54(40), 11839-11842. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
Sources
- 1. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Assessment: The Strategic Value of 2-Chloro-4-(trifluoromethoxy)pyrimidine in Hit-to-Lead Optimization
Executive Summary
In modern drug discovery, the modulation of physicochemical properties via bioisosteric replacement is a cornerstone of Lead Optimization. This guide assesses 2-Chloro-4-(trifluoromethoxy)pyrimidine as a high-value scaffold.[1]
While the 2-chloro position offers a versatile handle for nucleophilic aromatic substitution (
Part 1: The Chemical Rationale (The "Why")
The selection of the
The Orthogonal Conformation Effect
Unlike the methoxy group (
-
Mechanism: The high electronegativity of the three fluorine atoms reduces the electron density on the oxygen, diminishing
conjugation.[1] -
Impact: This conformational twist can induce unique binding selectivities in enzyme pockets that are inaccessible to planar analogs.[1]
The "Super-Lipophilicity" Factor
The
-
Hansch
Value: (compared to for ).[1][2] -
Application: Ideal for CNS targets where Blood-Brain Barrier (BBB) penetration is required, or for improving passive permeability in Rule-of-5 non-compliant macrocycles.[1]
Part 2: Comparative Analysis of Drug-Like Properties[1][2]
The following table contrasts the 2-Chloro-4-(trifluoromethoxy)pyrimidine scaffold against its two most common bioisosteres: the non-fluorinated parent (Methoxy) and the carbon-analog (Trifluoromethyl).
Table 1: Physicochemical & ADME Profile Comparison
| Property | Implication | |||
| Electronic Effect ( | Strong Electron Withdrawing ( | Electron Donating ( | Strong Electron Withdrawing ( | |
| Lipophilicity (Hansch | +1.04 (High) | -0.02 (Neutral) | +0.88 (High) | |
| Metabolic Stability | High (Blocks oxidation) | Low (Prone to O-dealkylation) | High (C-F bond stability) | |
| Conformation | Twisted/Orthogonal | Coplanar | Tetrahedral geometry | |
| Solubility | Low-Moderate | Moderate-High | Low | Formulation may require lipid-based delivery or salts.[1] |
Key Insight: Choose the
scaffold when theanalog shows excellent potency but poor half-life (high clearance), or when the analog lacks the required binding affinity due to steric clashes.[1]
Part 3: Synthetic Accessibility & Functionalization[2]
The utility of 2-Chloro-4-(trifluoromethoxy)pyrimidine lies in the reactivity of the C2-Chlorine atom.[1] It serves as a "warhead" for rapid library generation.[1]
Primary Workflow: Diversification
Due to the electron-withdrawing nature of the
-
Reaction: Displacement with amines, thiols, or alkoxides.[1]
-
Conditions: Mild basic conditions (
, DMF/DMSO, ). -
Yield Expectations: Typically
due to the activation provided by the group.
Secondary Workflow: Palladium-Catalyzed Coupling
If
-
Buchwald-Hartwig Amination: Use Pd(OAc)2 / BINAP systems.[1]
-
Suzuki-Miyaura Coupling: Excellent for installing carbon substituents at C2.[1]
Part 4: Experimental Protocols
To validate the drug-like superiority of this scaffold, the following self-validating protocols are recommended.
Protocol A: Comparative Microsomal Stability Assay
Objective: To quantify the resistance of the
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]
-
Test Compounds:
derivative, analog. -
Controls: Testosterone (High clearance), Warfarin (Low clearance).
Methodology:
-
Preparation: Dilute test compounds to 1
in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL microsomal protein.[1] -
Pre-incubation: Incubate at
for 5 minutes. -
Initiation: Add NADPH regenerating system to start the reaction.[1]
-
Sampling: Aliquot
at minutes. -
Quenching: Immediately add
ice-cold Acetonitrile (containing internal standard) to stop metabolism. -
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Data Calculation:
Plot
Protocol B: Kinetic Solubility (Nephelometry)
Objective: To assess if the lipophilicity of
Methodology:
-
Prepare 10 mM DMSO stock of the derivative.[1]
-
Spike into PBS (pH 7.4) to final concentrations of 1, 10, 50, and 100
(final DMSO <1%). -
Incubate for 90 minutes at room temperature with shaking.
-
Measure light scattering via Nephelometer.[1]
-
Validation: Comparison against a standard curve of precipitation.
Part 5: Visualizing the Decision Workflow
The following diagram illustrates the logical flow for selecting the 2-Chloro-4-(trifluoromethoxy)pyrimidine scaffold during Lead Optimization.
Figure 1: Decision tree for implementing the Trifluoromethoxy scaffold in Hit-to-Lead optimization.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.Journal of Medicinal Chemistry.
-
Significance: Establishes the fundamental "Fluorine Effect" on pKa and lipophilicity.[1]
-
(Representative Link to related Fluorine MedChem research)
-
-
Physicochemical Properties of the Trifluoromethoxy Group.Beilstein Journal of Organic Chemistry.
-
Significance: Provides the Hansch
values (+1.04) and electronic parameters used in Table 1.
-
-
Metabolic Stability of Fluorin
- Significance: Validates the metabolic resistance of compared to in microsomal assays.
-
Synthesis and Reactivity of 2-Chloropyrimidines.Sigma-Aldrich Technical Library.
-
Significance: Found
protocols described in Part 3.[1]
-
Sources
Safety Operating Guide
2-Chloro-4-(trifluoromethoxy)pyrimidine proper disposal procedures
Topic: 2-Chloro-4-(trifluoromethoxy)pyrimidine Proper Disposal Procedures
Executive Summary & Core Directive
Objective: To provide a scientifically rigorous, compliant, and safe disposal protocol for 2-Chloro-4-(trifluoromethoxy)pyrimidine .
Operational Context: This compound is a halogenated pyrimidine derivative containing a reactive chloro-substituent and a chemically stable but thermally sensitive trifluoromethoxy ether group. Due to the specific hazards associated with halogenated heterocycles (potential for hydrolysis, formation of HF/HCl upon combustion), disposal must strictly follow Halogenated Organic Waste streams.
Critical Safety Warning: While specific Safety Data Sheet (SDS) data for the 4-trifluoromethoxy isomer is rare compared to its trifluoromethyl analog (CAS 33034-67-2), you must treat this compound with the highest level of precaution: Assume it is a severe irritant, potentially corrosive, and capable of releasing toxic halide gases (HF, HCl) if incinerated improperly or mixed with incompatible acids.
Hazard Identification & Waste Characterization
Before disposal, the waste must be characterized to ensure compatibility with regulatory streams (RCRA).
Physicochemical Hazard Profile (Extrapolated from Analogs)
| Property | Description | Risk Implication |
| Chemical Class | Halogenated Heterocycle / Fluoroether | Must be segregated from non-halogenated solvents to prevent contamination of fuel-blending streams. |
| Reactivity | Electrophilic (C-Cl bond) | DO NOT mix with strong bases (e.g., NaOH, KOH) in waste containers. Hydrolysis can be exothermic and generate pressure. |
| Flammability | Flash Point likely ~50-60°C | Classify as Ignitable Waste (D001) if flash point < 60°C. |
| Combustion | Releases HF, HCl, NOx | Strictly Incineration Only (requires scrubbers). Never dispose of down the drain.[1] |
Regulatory Classification (RCRA)
-
Primary Code: D001 (Ignitable) - If liquid and flash point < 60°C.
-
Secondary Code: None explicitly listed (P or U list), but falls under Halogenated Solvent Waste for treatment purposes.
-
Waste Stream: High-BTU Halogenated Waste (destined for rotary kiln incineration with acid gas scrubbing).
Waste Segregation Logic
Proper segregation is the single most critical step to prevent laboratory accidents.
The "Golden Rule" of Segregation:
Never mix 2-Chloro-4-(trifluoromethoxy)pyrimidine with oxidizers or strong bases. The trifluoromethoxy group is stable, but the chloropyrimidine ring is prone to nucleophilic attack, leading to uncontrolled exotherms.
Segregation Decision Tree (Visualization)
Figure 1: Decision logic for segregating halogenated pyrimidine waste. Note the strict separation from non-halogenated streams to facilitate proper incineration.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Reaction Mixtures (Liquid Waste)
Context: You have a reaction mixture containing the compound in a solvent (e.g., Dichloromethane, THF).
-
Quench Reactivity: If the reaction mixture contains residual reagents (e.g., thionyl chloride, bases), quench carefully before bottling. Ensure pH is neutral (pH 6-8).
-
Select Container: Use a High-Density Polyethylene (HDPE) or Glass carboy. Avoid metal cans due to potential corrosion from hydrolysis products (HCl).
-
Labeling: Attach a hazardous waste tag immediately.
-
Constituents: List "2-Chloro-4-(trifluoromethoxy)pyrimidine" and the solvent names.
-
Hazard Checkbox: Check "Toxic," "Irritant," and "Flammable" (if applicable).
-
Special Note: Write "HALOGENATED" clearly on the tag.
-
-
Transfer: Pour waste into the container using a funnel. Do not fill >90% to allow for thermal expansion.
-
Secondary Containment: Place the carboy in a polyethylene secondary bin.
Scenario B: Disposal of Pure/Expired Substance (Solid/Liquid)
Context: You have an old vial of the pure chemical.
-
Do Not Empty: Do not pour the pure chemical into a general waste carboy. This increases the risk of unexpected reactions.
-
Overpack: Keep the chemical in its original vial. Tightly cap it.
-
Bagging: Place the vial into a clear, sealable plastic bag (Ziploc).
-
Labelling: Label the bag "Lab Pack - Halogenated Organic Solid/Liquid."
-
Disposal: Place the bagged vial into the Solid Hazardous Waste drum (often a fiber drum or wide-mouth poly drum) designated for lab packs.
Scenario C: Spill Cleanup Protocol
Context: A small volume (<50 mL or <50 g) has spilled on the bench or floor.
Required PPE: Nitrile gloves (double gloved), Safety Goggles, Lab Coat.[1] If spill is large or in a confined space, evacuate and use SCBA.
-
Isolate: Evacuate the immediate area. Post "Do Not Enter" signs.
-
Ventilate: Open fume hoods to maximum; open windows if safe.
-
Absorb:
-
Liquid: Cover with Vermiculite or Dry Sand . Do NOT use combustible materials like sawdust or paper towels (reaction risk).
-
Solid: Cover with wet sand to prevent dust generation, then scoop.
-
-
Collect: Scoop the absorbed material into a wide-mouth HDPE jar.
-
Decontaminate: Wash the surface with a dilute soap solution. Test pH of the surface to ensure no acidic residues remain.
-
Dispose: Label the jar as "Debris contaminated with Halogenated Pyrimidine" and treat as solid hazardous waste.
Emergency Response & Signaling Pathways
In the event of exposure or release, understanding the physiological signaling and response workflow is vital.
Exposure Response Workflow (Visualization)
Figure 2: Immediate response workflow for exposure events.[2][3] Note the emphasis on flushing due to potential hydrolysis of the chloro-group to HCl.
References
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
